molecular formula C10H18O6 B1670632 (+)-Diisopropyl L-tartrate CAS No. 2217-15-4

(+)-Diisopropyl L-tartrate

Cat. No.: B1670632
CAS No.: 2217-15-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Diisopropyl L-Tartrate is a reagent for kinetic resolution of racemic allylic alcohols and α-furfuryl amides by enantioselective epoxidation.>Diisopropyl tartrate is a reagent for kinetic resolution of racemic allylic alcohols and α-furfuryl amides by enantioselective epoxidation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diisopropyl L-tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Diisopropyl L-tartrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Role: Chiral Auxiliary in Asymmetric Oxidation Focus: Physicochemical Profile, Mechanistic Architecture, and Applied Protocols

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is the dialkyl ester of L-(+)-tartaric acid, functioning as a critical chiral ligand in asymmetric catalysis.[1][2] It is most notably the stereochemical architect of the Sharpless Asymmetric Epoxidation (SAE) , a reaction that earned K. Barry Sharpless the 2001 Nobel Prize in Chemistry. Unlike rigid enzymatic systems, DIPT forms a flexible, dimeric complex with Titanium(IV) isopropoxide, allowing for the predictable delivery of oxygen to prochiral allylic alcohols with high enantiomeric excess (>90% ee). This guide details the physicochemical identity, mechanistic causality, and validated protocols for utilizing DIPT in drug development workflows.

Part 1: Physicochemical Identity

Precise identification is critical. The use of the incorrect enantiomer ((-)-DIPT) will result in the opposite stereochemical outcome, potentially invalidating months of synthetic effort.

Core Data Table
ParameterSpecificationNotes
Common Name (+)-Diisopropyl L-tartrateOften abbreviated as (+)-DIPT or L-DIPT
CAS Number 2217-15-4 CRITICAL: Ensure CAS matches.[1][3][4] The (-)-D enantiomer is 13811-71-7.
Molecular Weight 234.25 g/mol Formula: C₁₀H₁₈O₆
Stereochemistry (2R, 3R)Derived from natural L-(+)-tartaric acid.
Optical Rotation

(Neat).[2] Positive rotation indicates the L-form here.
Density 1.114 g/mLAt 25°C
Boiling Point 152°CAt 12 mmHg
Solubility Methanol, DCM, TolueneMiscible with common organic solvents; hydrophobic isopropyl groups increase solubility over diethyl tartrate.
Part 2: Mechanistic Architecture

The Causality of Stereoselection

The efficacy of (+)-DIPT stems from its ability to form a


-symmetric dimer with Titanium(IV) isopropoxide (

). In solution, the active catalytic species is not a monomer but a dimer:

.
  • Ligand Exchange: DIPT displaces two isopropoxide ligands on the titanium center.

  • Dimerization: The resulting species dimerizes, creating a rigid chiral pocket.

  • Coordination: The allylic alcohol substrate and the oxidant (tert-butyl hydroperoxide, TBHP) coordinate to the titanium centers.

  • Face Selectivity (The Mnemonic): The chiral environment of the (+)-DIPT ligand forces the oxidant to attack the olefin from a specific face.

    • Rule: When the allylic alcohol is drawn with the hydroxymethyl group at the bottom right, (+)-DIPT directs epoxidation from the bottom face.

Visualization: The Sharpless Catalytic Cycle

The following diagram illustrates the assembly of the active complex and the stereochemical outcome dictated by (+)-DIPT.

SharplessMechanism cluster_inputs Pre-Catalyst Assembly Ti Ti(OiPr)4 (Pre-catalyst) ActiveCat Active Dimeric Complex [Ti(DIPT)(OiPr)2]2 Ti->ActiveCat Ligand Exchange DIPT (+)-DIPT (Chiral Ligand) DIPT->ActiveCat Coordination Ternary Complex (Ti-DIPT-Substrate-TBHP) ActiveCat->Coordination -20°C Substrate Allylic Alcohol (Substrate) Substrate->Coordination TBHP TBHP (Oxidant) TBHP->Coordination Coordination->ActiveCat Regeneration Product 2,3-Epoxy Alcohol (Bottom Face Attack) Coordination->Product O-Transfer (Enantioselective)

Figure 1: The Sharpless Epoxidation catalytic cycle. The formation of the dimeric titanium-tartrate species is the rate-determining structural event that governs enantioselectivity.

Part 3: Applied Protocol (Self-Validating System)

Scenario: Enantioselective synthesis of (2S,3S)-2,3-epoxy-1-hexanol from trans-2-hexen-1-ol using (+)-DIPT.

1. Reagent Preparation & Validation
  • Solvent (DCM): Must be anhydrous. Validation: Karl Fischer titration < 50 ppm water. Water destroys the catalyst.

  • TBHP: Use 5.0-6.0 M solution in decane (anhydrous). Validation: Titrate iodometrically to determine exact concentration before use.

  • Molecular Sieves (4Å): Activated powder (flame-dried under vacuum). Essential for scavenging trace water and ensuring high ee.

2. Reaction Setup (The "In-Situ" Assembly)
  • Step A: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Step B: Add activated 4Å molecular sieves (0.5 g per mmol substrate) and anhydrous DCM. Cool to -20°C (Cryocooler or acetone/dry ice).

  • Step C: Add Ti(OiPr)₄ (0.05 equiv).

  • Step D: Add (+)-DIPT (0.06 equiv).

    • Observation: The solution should remain clear or turn slightly yellow.

    • Wait Time: Stir for 20-30 minutes at -20°C to allow the active dimer to form (The "Aging" period).

  • Step E: Add TBHP (2.0 equiv, pre-dried over sieves). Stir for 20 minutes.

  • Step F: Add the Allylic Alcohol (1.0 equiv) dropwise.

3. Monitoring & Quenching
  • Reaction Time: Typically 3–18 hours at -20°C.

  • Validation: Monitor by TLC. Do not raise temperature to speed up reaction; this erodes enantioselectivity.

  • Quench:

    • The workup is critical to break the stable Ti-tartrate chelates.

    • Method: Add water (to hydrolyze Ti), followed by 30% NaOH/brine solution. Stir vigorously until two clear phases separate (Ti salts precipitate or solubilize in aqueous layer depending on specific workup chosen).

    • Alternative (Gao Method): Use Sodium Sulfate/Ether wet paste for easier filtration.

Part 4: Industrial Applications & Handling
Stability and Storage

(+)-DIPT is an ester and is susceptible to hydrolysis.

  • Storage: Store at room temperature in a tightly sealed container, preferably under inert gas.

  • Hygroscopicity: Slightly hygroscopic. Moisture uptake leads to hydrolysis into tartaric acid and isopropanol, which deactivates the Titanium catalyst.

Drug Development Context
  • Kinetic Resolution: (+)-DIPT is frequently used to resolve racemic secondary allylic alcohols. One enantiomer reacts fast (matched case), while the other reacts slow (mismatched), allowing for the isolation of unreacted alcohol with extremely high optical purity.

  • Scalability: The reaction is highly scalable (kg scale) because the reagents are cheap and the catalyst loading can be lowered (5-10 mol%) in optimized processes.

References
  • Sharpless, K. B., et al. (1980).[5][6] "The first practical method for asymmetric epoxidation."[5][7] Journal of the American Chemical Society, 102(18), 5974–5976.

  • Gao, Y., et al. (1987).[8] "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization." Journal of the American Chemical Society, 109(19), 5765–5780.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6453580, Diisopropyl tartrate." PubChem.

  • Sigma-Aldrich. "Product Specification: (+)-Diisopropyl L-tartrate." MilliporeSigma.

Sources

Solvation Dynamics and Operational Solubility of (+)-Diisopropyl L-tartrate (DIPT) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a fundamental chiral auxiliary, most notably serving as the chiral ligand in the Sharpless Asymmetric Epoxidation (SAE). Its efficacy is not merely a function of its chiral centers but is intrinsically linked to its solubility profile in a specific range of organic solvents.

This technical guide analyzes the solubility characteristics of DIPT, focusing on its interaction with chlorinated, aromatic, and polar solvents. It addresses the critical parameters of low-temperature solubility required for kinetic resolution and enantioselective catalysis, providing researchers with actionable data for process optimization.

Physicochemical Profile and Solvation Mechanics

To understand the solubility of DIPT, one must first analyze its molecular architecture. DIPT is a diester containing two secondary hydroxyl groups.

  • Lipophilic Domain: The two isopropyl ester groups provide significant steric bulk and lipophilicity, facilitating solubility in non-polar and moderately polar organic solvents.

  • Hydrophilic/Coordination Domain: The central vicinal diol moiety is capable of hydrogen bonding and metal coordination (specifically Titanium(IV)).

Key Physical Properties:

  • Physical State (20°C): Viscous liquid (often supercools; MP is approx. 13–15°C).

  • Boiling Point: ~275°C (decomposes).

  • Density: 1.114 g/mL.

The Mechanism of Solvation

DIPT exhibits "amphiphilic-like" solubility behavior in organic media. The isopropyl groups disrupt crystal lattice packing, resulting in a low melting point and high miscibility with organic solvents. However, the hydroxyl groups require solvents that can either accept hydrogen bonds or, more commonly in catalysis, solvents that are non-competitive (inert) to allow the DIPT to coordinate with the metal center.

Diagram 1: Solvation Interaction Logic

The following diagram illustrates the interaction hierarchy between DIPT and various solvent classes, highlighting the balance between solubility and catalytic interference.

DIPT_Solvation cluster_Solvents Solvent Interaction Classes DIPT (+)-Diisopropyl L-tartrate (Solute) Chlorinated Chlorinated (DCM, CHCl3) High Solubility / Inert DIPT->Chlorinated Primary Choice (Sharpless Std) Aromatic Aromatic (Toluene) High Solubility / Pi-Stacking DIPT->Aromatic Alternative (Green Chem) Alcohols Alcohols (IPA, EtOH) Miscible / Competitive Ligand DIPT->Alcohols Soluble but Deactivates Catalyst Water Aqueous Media Immiscible / Hydrolysis Risk DIPT->Water Phase Separation

Caption: Interaction mapping of DIPT with solvent classes. Green indicates optimal catalytic solvents; Red indicates competitive inhibition risks.

Solvent Compatibility Matrix

The following table synthesizes the solubility and operational suitability of DIPT. Note that while DIPT is chemically soluble in alcohols, they are often unsuitable for Lewis Acid-catalyzed reactions due to ligand exchange.

Table 1: Operational Solubility of (+)-DIPT

Solvent ClassSpecific SolventSolubility RatingOperational SuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Miscible High The gold standard for SAE. Maintains homogeneity at -20°C to -78°C.
Chlorinated ChloroformMiscible ModerateGood solubility, but stabilizer (ethanol) can interfere with sensitive catalysis.
Aromatic TolueneHigh HighExcellent non-chlorinated alternative. Requires lower concentrations at extreme low temps (< -50°C) to prevent viscosity issues.
Ethers THF, Diethyl EtherHigh ModerateSoluble, but Lewis basicity of ethers can competitively bind to Ti(IV), altering reaction kinetics.
Alcohols Isopropanol, EthanolMiscible Low (Context Dependent) Soluble, but protic nature interferes with Ti-Tartrate complex formation. Used only for workup/crystallization.
Alkanes Hexane, HeptaneLow/ModerateLowDIPT may phase separate at low temperatures or high concentrations.
Aqueous WaterImmiscible N/ADIPT is lipophilic. Prolonged exposure leads to ester hydrolysis.

Critical Application: Low-Temperature Homogeneity

In the Sharpless Epoxidation, the reaction is typically run at -20°C . The solubility of DIPT is rarely the limiting factor; rather, the limiting factor is the solubility of the catalytic complex formed between DIPT and Titanium Tetraisopropoxide (Ti(OiPr)4).

The "Aging" Phenomenon: Research indicates that mixing DIPT and Ti(OiPr)4 in DCM requires an "aging" period (approx. 20-30 mins at -20°C) to form the active dimer species. If the solvent does not support the solubility of this dimer, the enantiomeric excess (ee) drops significantly.

Expert Insight: Never substitute DCM with Hexanes for the reaction phase. While DIPT dissolves in warm hexane, the active Ti-DIPT dimer precipitates at -20°C, creating a heterogeneous mixture that destroys selectivity.

Experimental Protocol: Preparation of Anhydrous DIPT Solutions

For high-precision asymmetric synthesis, the water content of the DIPT solution is a critical variable. DIPT is hygroscopic. The following protocol ensures a chemically defined, anhydrous solution.

Workflow: Anhydrous Preparation and Validation

Objective: Prepare a 1.0 M solution of (+)-DIPT in DCM (< 50 ppm H2O).

Materials:

  • (+)-DIPT (Commercial grade, usually >98%).

  • Dichloromethane (Distilled over CaH2 or from SPS).

  • Activated 3Å Molecular Sieves.

  • Flame-dried glassware under Argon.

Step-by-Step Methodology:

  • Azeotropic Drying (Optional but Recommended):

    • If DIPT source is old, dissolve in toluene and rotary evaporate to remove trace water via azeotrope.

  • Weighing:

    • Weigh DIPT (density 1.114 g/mL) into a volumetric flask. Note: DIPT is viscous; weighing by difference using a syringe is most accurate.

  • Solvation:

    • Add anhydrous DCM to 80% of volume. Swirl gently. DIPT should dissolve instantly without heat.

  • Sieve Treatment:

    • Add activated 3Å molecular sieves (pellets, not powder) to the solution. Let stand for 4-12 hours.

  • Validation (Karl Fischer):

    • Aliquot supernatant for Karl Fischer titration. Target < 50 ppm water.

Diagram 2: Solution Preparation Workflow

This diagram outlines the critical path for preparing the solution, emphasizing the "No Heat" rule to prevent transesterification or degradation.

DIPT_Prep Start Raw (+)-DIPT Check_State Check State: Viscous Liquid vs Solid Start->Check_State Weigh Gravimetric Transfer (Syringe) Check_State->Weigh If Solid, melt gently @ 20°C Solvent_Add Add Anhydrous DCM (Room Temp) Weigh->Solvent_Add Mixing Gentle Agitation (NO HEAT) Solvent_Add->Mixing Sieves Add 3Å Sieves (Drying Phase) Mixing->Sieves Validation Karl Fischer Titration Target < 50ppm Sieves->Validation

Caption: Step-by-step workflow for preparing anhydrous DIPT solutions. Red node emphasizes the prohibition of heat during mixing to preserve ester integrity.

Troubleshooting Common Solubility Issues

Issue 1: Cloudiness upon cooling to -20°C.

  • Cause: Presence of water (ice formation) or use of a non-polar co-solvent (e.g., too much hexane from a reagent bottle).

  • Remedy: Ensure DCM is the primary carrier. Add activated molecular sieves.

Issue 2: Viscosity prevents accurate dispensing.

  • Cause: DIPT is naturally viscous.

  • Remedy: Do not heat DIPT above 40°C to lower viscosity. Instead, prepare a stock solution (e.g., 50% v/v in DCM) at room temperature for easier handling, then calculate the required molarity.

Issue 3: Precipitation when adding Ti(OiPr)4.

  • Cause: Rapid addition causing local concentration spikes.

  • Remedy: Add Ti(OiPr)4 dropwise to the DIPT/Solvent mixture while stirring vigorously. The solution should remain clear (yellowish).

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Hanson, R. M. (1991). The Synthetic Utility of the Asymmetric Epoxidation Reaction. Chemical Reviews, 91(4), 437–499. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [https://pubs.acs.or

Technical Guide: NMR Spectral Profiling of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the NMR spectral analysis of (+)-Diisopropyl L-tartrate (DIPT). It is designed for researchers utilizing DIPT as a chiral auxiliary, specifically in titanium-catalyzed asymmetric oxidations (e.g., Sharpless Epoxidation).

The data and protocols below prioritize stereochemical integrity and sample dryness , the two critical variables affecting spectral resolution and catalytic performance.

Executive Summary & Structural Logic

(+)-Diisopropyl L-tartrate (DIPT) is the


-symmetric diester of L-(+)-tartaric acid. Its utility in asymmetric synthesis relies heavily on its optical purity.[1] Unlike simple achiral esters, the NMR spectrum of DIPT acts as a diagnostic tool for both chemical purity and the hydration state of the sample—a critical factor for water-sensitive titanium catalysts.

Key Structural Parameters:

  • IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate

  • CAS: 2217-15-4[1][2][3]

  • Symmetry:

    
     axis perpendicular to the C2-C3 bond. This renders the two isopropyl groups chemically equivalent and the two backbone methine protons chemically equivalent.
    
  • Stereochemistry: (2R, 3R) configuration.

Visualization: Molecular Symmetry & Proton Assignment

The following diagram maps the proton environments to the spectral signals. Note the equivalence of the "Prime" (') positions due to


 symmetry.

DIPT_Structure Molecule (+)-Diisopropyl L-tartrate (C2 Symmetry) Backbone Tartrate Backbone (CH-OH) Molecule->Backbone Core Ester Ester Linkage (COO-) Molecule->Ester Linker Sig_A Signal A: ~4.5 ppm (Methine, doublet) Backbone->Sig_A H-C(2/3) Sig_B Signal B: ~3.3 ppm (Hydroxyl, doublet) Backbone->Sig_B -OH Isopropyl Isopropyl Group -CH(CH3)2 Ester->Isopropyl Auxiliary Sig_C Signal C: ~5.1 ppm (iPr-Methine, septet) Isopropyl->Sig_C -CH- Sig_D Signal D: ~1.3 ppm (iPr-Methyl, doublet) Isopropyl->Sig_D -CH3

Caption: Structural mapping of DIPT proton environments. Due to C2 symmetry, H(2) is equivalent to H(3), and the two isopropyl groups are identical.

Experimental Protocol: Self-Validating Sample Prep

Standard NMR preparation often ignores moisture. For DIPT, moisture content alters the splitting pattern of the backbone protons due to hydroxyl exchange rates.

The "Dry-Sample" Protocol

Use this workflow to validate the anhydrous nature of your reagent before using it in Sharpless Epoxidation.

  • Solvent Selection: Use CDCl₃ (99.8% D) stored over activated 4Å molecular sieves.

    • Why: Acidic impurities in CDCl₃ (DCl) catalyze proton exchange, collapsing the OH doublet into a singlet. Neutral, dry CDCl₃ preserves the coupling.

  • Concentration: Prepare a 20-30 mg/mL solution.

    • Why: High concentrations promote intermolecular hydrogen bonding, shifting the OH peak downfield.

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (256 scans) sequences at 298 K.

QC_Workflow Start Start: DIPT Sample Solvent Dissolve in Dry CDCl3 (Neutralized) Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check Check Backbone Signal (~4.5 ppm) Acquire->Check Doublet Doublet (J ~3Hz) + Sharp OH Doublet Check->Doublet Slow Exchange Singlet Singlet or Broad OH Check->Singlet Fast Exchange Pass PASS: Anhydrous Ready for Catalysis Doublet->Pass Fail FAIL: Wet/Acidic Dry/Purify Reagent Singlet->Fail

Caption: Diagnostic workflow for determining DIPT hydration state via NMR splitting patterns.

¹H NMR Spectral Data (300-400 MHz, CDCl₃)

The following data represents a high-purity sample in dry CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
1.28 Doublet (d)12H

CH₃ (Isopropyl methyls)
3.30 Doublet (d)*2H

OH (Hydroxyl)
4.48 Doublet (d)**2H

CH-OH (Tartrate backbone)
5.11 Septet (sept)2H

CH (Isopropyl methine)

Expert Analysis & Causality:

  • The Methyl Doublet (1.28 ppm): Although the methyl groups within a single isopropyl moiety are diastereotopic (due to the chiral center at C2/C3), they typically appear as a single doublet at 300/400 MHz. At higher fields (600+ MHz) or in chiral solvents, this may resolve into two distinct doublets.

  • The Hydroxyl Proton (3.30 ppm): Variable. This shift is concentration and temperature-dependent.[4][5]

  • The Backbone Doublet (4.48 ppm):

    • Scenario A (Dry/Neutral): Appears as a doublet of doublets (often looking like a doublet) because it couples to the OH proton (

      
       Hz) and the vicinal backbone proton. However, due to magnetic equivalence in the 
      
      
      
      symmetric system, the H(2)-H(3) coupling is not first-order observable in the same way.
    • Scenario B (Wet/Acidic): If the OH is exchanging rapidly, the coupling to OH is lost. The signal collapses to a sharp singlet . This is the most common appearance in routine analysis.

¹³C NMR Spectral Data (75-100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
21.6 CH₃Isopropyl methyls
69.8 CHIsopropyl methine
73.0 CHTartrate backbone (C-OH)
169.8 C=OCarbonyl (Ester)

Impurity Profiling (Common Contaminants):

  • Isopropanol: ~1.2 ppm (d), ~4.0 ppm (sept).

  • Tartaric Acid: Insoluble in CDCl₃; presence usually indicates hydrolysis.

  • Toluene: ~2.3 ppm (s), ~7.1-7.2 ppm (m) (Recrystallization solvent residue).

References

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Retrieved from .

  • Organic Syntheses. Sharpless Epoxidation: Preparation of (+)-Diisopropyl L-tartrate derivatives. Org. Synth. 1985 , 63, 140. .

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3174 (Diisopropyl tartrate). .

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem. 1997 , 62, 7512–7515.[6] .

Sources

Technical Analysis: FT-IR Spectrum of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum of (+)-Diisopropyl L-tartrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

(+)-Diisopropyl L-tartrate (DIPT) is a pivotal chiral auxiliary, most notably employed in the Sharpless asymmetric epoxidation. In pharmaceutical synthesis, the enantiomeric purity and chemical integrity of DIPT are non-negotiable. Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, first-line defense for quality control (QC), capable of detecting hydrolysis products (tartaric acid/isopropanol) and moisture contamination that can poison catalytic cycles.

This guide moves beyond basic peak listing to provide a structural deconstruction of the DIPT spectrum, correlating vibrational theory with practical purity markers.

Molecular Structure & Vibrational Logic

To interpret the spectrum accurately, one must map the vibrational modes to the specific connectivity of DIPT.

  • Core Skeleton: A succinate backbone with two chiral hydroxyl groups.

  • Functional Groups: Two secondary alcohols (

    
     -OH) and two isopropyl ester moieties.
    
  • Key Interaction: The proximity of the hydroxyl proton to the ester carbonyl oxygen allows for intramolecular hydrogen bonding , which competes with intermolecular bonding in the neat liquid phase.

Structural Connectivity Diagram

The following diagram illustrates the logical flow from molecular structure to expected spectral features.

DIPT_Vibrational_Logic Molecule (+)-Diisopropyl L-tartrate Group_OH Secondary Alcohols (C2/C3) Molecule->Group_OH Group_Ester Ester Carbonyls (C1/C4) Molecule->Group_Ester Group_Iso Isopropyl Groups (Gem-dimethyl) Molecule->Group_Iso Vib_OH O-H Stretch (~3450 cm⁻¹) Broad due to H-bond Group_OH->Vib_OH Stretching Mode Vib_CO C=O Stretch (~1735 cm⁻¹) Strong, Sharp Group_Ester->Vib_CO Dipole Change Vib_Gem Gem-Dimethyl Doublet (~1370 & 1385 cm⁻¹) Diagnostic Split Group_Iso->Vib_Gem Skeletal Bending

Figure 1: Vibrational logic map connecting DIPT functional groups to diagnostic IR signals.

Experimental Protocol: Sampling & Acquisition

For DIPT, which is a viscous liquid at room temperature (b.p. ~152 °C at 12 mmHg), Attenuated Total Reflectance (ATR) is the industry standard for QC due to its speed and ease of cleaning.

Recommended Parameters
ParameterSettingRationale
Technique ATR (Diamond or ZnSe crystal)DIPT is viscous; ATR eliminates pathlength errors common in transmission cells.
Resolution 4 cm⁻¹Sufficient to resolve the gem-dimethyl doublet without introducing excessive noise.
Scans 16–32Optimal signal-to-noise ratio for routine ID.
Background Air (Clean Crystal)Must be taken immediately prior to sample application to subtract atmospheric water/CO₂.
Cleaning Isopropanol or AcetoneDIPT is soluble in common organic solvents. Ensure crystal is dry before background scan.

Comprehensive Spectral Assignments

The following table synthesizes data from standard reference libraries (NIST, SDBS) and functional group theory.

Diagnostic Peak Table[1]
Region (cm⁻¹)IntensityFunctional GroupVibrational ModeTechnical Insight
3400–3500 Medium, BroadAlcohol (-OH)O-H StretchBroadening indicates intermolecular H-bonding.[1][2] A sharp shoulder may appear if diluted, indicating intramolecular bonding.
2980, 2935 StrongAlkyl (C-H)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

C-H Stretch
Distinct bands for methyl (

) and methine (

) groups of the isopropyl moiety.
1730–1750 Very StrongEsterC=O StretchThe "anchor" peak. Shifts <1720 cm⁻¹ suggest hydrolysis to carboxylic acid or strong H-bonding contaminants.
1450–1470 MediumAlkylC-H BendingMethylene/Methyl deformation (scissoring).[3]
1370 & 1385 Medium, SharpIsopropyl Gem-dimethyl Deformation CRITICAL ID: The "isopropyl split." A single peak here suggests an ethyl or methyl ester instead (e.g., DET or DMT).
1260–1300 StrongEsterC-O-C Stretch (Acyl)Coupled vibration of the ester linkage.
1050–1150 StrongAlcohol/EtherC-O Stretch (Alkyl)Overlap of secondary alcohol C-O and ester C-O-C vibrations.

Quality Control & Troubleshooting

In a drug development context, the IR spectrum is a "Pass/Fail" gate.

Detecting Hydrolysis (Degradation)

DIPT is hygroscopic and susceptible to hydrolysis, yielding Isopropanol and Tartaric Acid.

  • Indicator 1: Broadening of the O-H region (3400 cm⁻¹) extending down to 2500 cm⁻¹ (carboxylic acid O-H dimer).

  • Indicator 2: Appearance of a new carbonyl shoulder or peak around 1700–1710 cm⁻¹ (acid carbonyl), distinct from the ester carbonyl at ~1740 cm⁻¹.

Detecting Moisture
  • Indicator: A rise in the baseline or a distinct, jagged broadening around 3500–3600 cm⁻¹ (free water) superimposed on the alcohol band.

QC Decision Workflow

The following workflow outlines the decision process for a scientist analyzing a DIPT batch.

QC_Workflow Start Acquire DIPT Spectrum Check_CO Check C=O Region (1730-1750 cm⁻¹) Start->Check_CO Check_Split Check 1370-1385 cm⁻¹ (Gem-dimethyl Split) Check_CO->Check_Split Strong Peak Present Decision_Fail_Purity FAIL: Hydrolysis/Wet Check_CO->Decision_Fail_Purity Shifted/Split (<1720) Check_OH Check O-H Region (3400 cm⁻¹) Check_Split->Check_OH Doublet Visible Decision_Fail_Identity FAIL: Wrong Ester (e.g., DET) Check_Split->Decision_Fail_Identity Single Peak Only Decision_Pass PASS: Identity Confirmed Check_OH->Decision_Pass Clean Broad Band Check_OH->Decision_Fail_Purity Excessive Broadening (>3000-2500)

Figure 2: QC Decision Tree for DIPT Purity Verification.

References

  • National Institute of Standards and Technology (NIST). Diisopropyl tartrate IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for isopropyl ester doublet confirmation). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of (+)-Diisopropyl L-tartrate (DIPT)

[1]

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a critical chiral auxiliary, most notably employed in the Sharpless asymmetric epoxidation.[1][2] Its efficacy in enantioselective synthesis is strictly correlated with its chemical and optical purity.[1] This guide details the mass spectrometry (MS) characterization of DIPT, focusing on structural validation via Electron Ionization (EI) and impurity profiling via Electrospray Ionization (ESI).[1] It moves beyond standard operating procedures to explain the mechanistic causality of ionization behaviors, ensuring researchers can troubleshoot and validate their own analytical workflows.

Part 1: Physicochemical Context & Ionization Strategy

The choice of ionization technique for DIPT (MW: 234.25 g/mol ) is dictated by its ester functionality and lability.[1]

The Polarity-Volatility Trade-off

DIPT is a polar, viscous liquid with a boiling point of ~152°C (at 12 mmHg).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for structural confirmation and volatile impurity analysis.[1] DIPT is sufficiently volatile for GC without derivatization, though high injector temperatures (>250°C) can induce thermal degradation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for trace analysis of non-volatile hydrolysis byproducts (e.g., mono-isopropyl tartrate) which degrade in GC inlets.[1]

Ionization Modes: Causality in Detection
Ionization ModeEnergy StatePrimary UtilityExpected Molecular Ion Behavior
Electron Ionization (EI) Hard (70 eV)Structural Fingerprinting

(m/z 234) is extremely weak/absent due to rapid fragmentation of the ester linkage.[1][2]
Chemical Ionization (CI) Soft (Methane/NH3)Molecular Weight ConfirmationProminent

or

depending on reagent gas.[1]
Electrospray (ESI) Soft (Solution)Purity & Adduct AnalysisForms stable sodium adducts

(m/z 257).[1]

Part 2: Fragmentation Mechanics (EI-MS)

Understanding the fragmentation pattern is the "Expertise" pillar of this analysis. In 70 eV EI-MS, DIPT undergoes predictable bond scissions driven by the stability of the resulting carbocations.

Primary Fragmentation Pathways[1]
  • Isopropyl Cation Formation (Base Peak): The isopropyl group is a good leaving group.[1] The formation of the stable secondary carbocation

    
     results in the base peak at m/z 43 .
    
  • Central C-C Bond Cleavage (Characteristic): Tartrates are vicinal diols.[1] The bond between C2 and C3 is weakened by the electron-withdrawing oxygen atoms.[1] Cleavage here splits the molecule roughly in half, generating an ion at m/z 117 (

    
    ).[1]
    
  • Alpha-Cleavage/Loss of Alkoxy: Loss of the isopropoxy radical (

    
    , mass 59) from the molecular ion yields m/z 175 .[1]
    
Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic degradation of the DIPT molecule inside the ion source.

DIPT_FragmentationParentDIPT Molecular Ion[M]+• m/z 234(Trace/Absent)Frag1Fragment ALoss of Isopropoxy (-OC3H7)m/z 175Parent->Frag1Alpha CleavageFrag2Fragment B (Base Peak)Isopropyl Cationm/z 43Parent->Frag2Inductive CleavageFrag3Fragment CC2-C3 Cleavage[HO-CH-COOiPr]+m/z 117Parent->Frag3Vicinal Diol ScissionFrag4Secondary LossLoss of CO from m/z 117m/z 89Frag3->Frag4-CO

Figure 1: Mechanistic fragmentation pathway of (+)-Diisopropyl L-tartrate under 70 eV Electron Ionization.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed as a self-validating system.[1] The inclusion of a "System Suitability" step ensures trustworthiness before valuable samples are consumed.

Method Parameters[1]
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).[1]

  • Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5ms), 30m x 0.25mm x 0.25µm.[1] Rationale: Non-polar stationary phases provide excellent peak shape for esters.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (50:1). Temperature: 250°C. Note: High split ratio prevents column overload.[1]

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)Rationale
Initial-601.0Solvent focusing
Ramp 1201600Rapid elution of solvent
Ramp 252202.0Separation of DIPT from impurities
Post-Run302803.0Column bake-out
Analytical Workflow

The following workflow integrates sample preparation with data validation.

GCMS_WorkflowSampleSample Prep1 mg/mL in DCMInjectGC InjectionSplit 50:1Sample->InjectBlankBlank Run(Pure DCM)Blank->InjectQC CheckSepSeparationDB-5ms ColumnInject->SepDetectMS DetectionScan 35-350 m/zSep->DetectValidData ValidationCheck m/z 43, 117Detect->Valid

Figure 2: End-to-end analytical workflow for DIPT characterization.

Part 4: Impurity Profiling & Quality Control

For drug development, identifying impurities is as critical as identifying the main compound.[1]

Common Impurities[1][3]
  • Mono-isopropyl tartrate: Result of hydrolysis.[1]

    • Detection: Shows broad tailing in GC; better analyzed via ESI-LC-MS in Negative Mode (

      
      ).
      
  • Diisopropyl meso-tartrate: Stereochemical impurity.[1]

    • Detection: Requires Chiral GC (e.g., Cyclodextrin-based columns like Cyclosil-B) as it is a diastereomer with identical mass spectrum to L-DIPT but different retention time.[1]

ESI-MS Adduct Identification

In ESI (Positive Mode), DIPT forms adducts rather than protonated molecular ions due to the high affinity of the ester oxygens for alkali metals.[1]

  • Target Ion:

    
     = 234.25 + 22.99 = m/z 257.2 [1]
    
  • Protocol: Infuse 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Interpretation: If m/z 257 is the dominant peak, the sample is intact. The presence of m/z 215 (

    
    ) suggests hydrolysis.[1]
    

References

  • National Institute of Standards and Technology (NIST). Diisopropyl tartrate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Compound Summary for (+)-Diisopropyl L-tartrate (CID 6453580).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation.[1] Journal of the American Chemical Society. (Contextual grounding for DIPT application).

  • Fiehn Lab. Mass Spectrometry Adduct Calculator. UC Davis.[1] Available at: [Link][1]

Safety data sheet and handling precautions for (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Application Protocols for Asymmetric Synthesis

Executive Summary

(+)-Diisopropyl L-tartrate (DIPT) is a dialkyl ester of tartaric acid, serving as the chiral ligand in the Sharpless Asymmetric Epoxidation.[1][2] While its acute toxicity profile is moderate compared to the oxidants it is paired with (e.g., tert-butyl hydroperoxide), its physical handling presents specific challenges.[1][2] This guide moves beyond the standard Safety Data Sheet (SDS) to address the viscosity-dependent handling risks and moisture-sensitivity protocols required to maintain high enantiomeric excess (ee) in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Compound: (+)-Diisopropyl L-tartrate CAS No: 2217-15-4 Synonyms: L-(+)-Tartaric acid diisopropyl ester; Diisopropyl (2R,3R)-tartrate.[1][2][3]

Table 1: Physicochemical Data
PropertyValueOperational Implication
Physical State Viscous Liquid (Colorless)Requires wide-bore needles or gravimetric transfer; prone to retention in syringes.[1][2][3]
Boiling Point 275°C (760 mmHg) / 152°C (12 mmHg)Low volatility; residue persists on glassware.[1][2]
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid.[1][2] Pre-heating for transfer is safe <60°C.
Density 1.114 g/mLDenser than common solvents (DCM, Toluene); sinks in biphasic washes.[1][2]
Optical Rotation

(neat)
Critical quality attribute (CQA). Verify before use in GMP campaigns.
Solubility Miscible in DCM, AlcoholsCompatible with standard Sharpless solvent systems.[1][2]

Hazard Identification (GHS Classification)

While DIPT is not acutely toxic, it is a significant irritant.[1] In the context of Sharpless epoxidation, the primary risk is often the system hazards (oxidizers + Lewis acids), but DIPT itself carries specific warnings.[1][2]

Table 2: GHS Label Elements
Hazard ClassCodeStatementPrevention Protocol
Skin Irritation H315Causes skin irritation.[1][2][4]Nitrile gloves (0.11mm).[1][2] Immediate wash on contact.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2][4]Chemical splash goggles (ANSI Z87.1).[1][2]
STOT-SE H335May cause respiratory irritation.[1][2][4]Handle in fume hood.[1][2] Avoid generating aerosols during heating.[1][2]

Advanced Handling & Storage Protocols

The Application Scientist's Perspective: The standard SDS suggests "Store in a cool, dry place."[1] However, for asymmetric catalysis, "dry" is an absolute metric.[1][2] Hydrolysis of DIPT releases isopropanol and tartaric acid, which can deactivate the Titanium(IV) isopropoxide catalyst and plummet enantioselectivity.[1][2]

Viscosity Management & Transfer

DIPT is highly viscous at room temperature.[1][2] Standard Luer-lock needles (20G or 22G) create excessive backpressure, leading to potential syringe decoupling and chemical splash.[1][2]

  • Protocol A: Gravimetric Transfer (Recommended) Weigh DIPT directly into the reaction flask before adding solvent.[1][2] This eliminates transfer losses.[1][2]

  • Protocol B: Volumetric Transfer Use a 16-gauge (wide-bore) needle .[1][2] If precise micro-volumes are needed, gently warm the DIPT container to 40°C in a water bath to reduce viscosity before drawing into a gas-tight syringe.[1]

Anhydrous Storage & Aliquoting

DIPT is hygroscopic.[1][2][5] Water content >500 ppm can be detrimental to the catalytic cycle.[1][2]

Diagram 1: Anhydrous Aliquoting Workflow This workflow ensures the integrity of the chiral ligand during transfer.[1]

DIPT_Handling Stock Stock DIPT Container (Septum Sealed) Inspect Visual Inspection (Check for precip/haze) Stock->Inspect QC Check Purge N2/Ar Purge (5 mins) Inspect->Purge Inert Atmosphere Heat Optional: Warm to 40°C (Viscosity Reduction) Purge->Heat If < 20°C Transfer Syringe Transfer (16G Needle) Purge->Transfer If > 20°C Heat->Transfer Reaction Reaction Vessel (-20°C to -78°C) Transfer->Reaction Slow Addition

Caption: Workflow for safe, anhydrous transfer of viscous DIPT. Note the optional heating step to ensure accurate volumetric measurement.

Application Context: Sharpless Epoxidation Safety

In drug development, DIPT is rarely handled in isolation.[1] It is part of a ternary system: DIPT + Ti(OiPr)4 + TBHP .[1][2]

The "Fatal" Order of Addition

Safety and chemical success depend on the order of addition.[1] Adding the oxidant (TBHP) to the Titanium source without the ligand (DIPT) present can lead to non-selective background oxidation and potential exotherms.[1][2]

Correct Sequence:

  • Solvent (DCM) + Molecular Sieves (4Å)[1][2][6]

  • DIPT (Ligand)

  • Ti(OiPr)4 (Catalyst Precursor) -> Wait 15 mins for complexation

  • Substrate (Allylic Alcohol)

  • TBHP (Oxidant) -> Add slowly at -20°C

Reaction Safety Cycle

Diagram 2: Sharpless System Hazard Cycle Visualizing the interaction between the components and their specific risks.[1]

Sharpless_Safety DIPT DIPT (Irritant/Viscous) Ti Ti(OiPr)4 (Moisture Sensitive) DIPT->Ti Forms Chiral Complex Ti->DIPT Ligand Exchange TBHP TBHP (Oxidizer/Explosive) Ti->TBHP Catalyzes O-Transfer Substrate Allylic Alcohol (Target) TBHP->Substrate Oxygen Source Note CRITICAL SAFETY: Never mix Ti + TBHP without DIPT present. Exotherm risk.

Caption: The Sharpless Safety Cycle. The central node highlights the critical incompatibility: Titanium and Peroxide should be mediated by the Tartrate ligand.[2]

Emergency Response & Waste Management

First Aid[1][2]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] DIPT is an ester; hydrolysis in the eye can lower pH locally (tartaric acid formation).[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use solvents (acetone/ethanol) to wash skin, as this may increase transdermal absorption.[1][2]

  • Spill Cleanup: Absorb with inert material (vermiculite/sand).[1][2] Do not use combustible materials like sawdust.[1][2]

Disposal Protocols
  • Quenching: Sharpless reactions are quenched with aqueous Sodium Sulfite (to destroy excess TBHP) or Sodium Hydroxide/Brine (to hydrolyze the Titanium tartrate complex).[1][2]

  • Emulsion Warning: The Titanium-Tartrate complex forms stubborn emulsions during workup.[1]

    • Tip: Add Celite and stir vigorously, then filter, or use a saturated Rochelle’s salt (Sodium Potassium Tartrate) solution to chelate Titanium and break the emulsion.[1][2]

  • Waste Stream: Discard as Halogenated Organic Waste (due to DCM solvent) or Non-Halogenated Organic Waste depending on the solvent system.[1][2] Ensure the waste container is vented if residual peroxide is suspected.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6453580, Diisopropyl tartrate.[1][2] Retrieved from [Link][1][2]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[1][2][7] Journal of the American Chemical Society, 102(18), 5974-5976.[1][2] (Seminal work establishing the DIPT/Ti system).

  • Organic Syntheses. Sharpless Epoxidation: Safety and Handling. Org.[1][2][3][6] Synth. 1985, 63,[1][2] 66. Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's In-Depth Technical Guide to (+)-Diisopropyl L-tartrate: Commercial Sourcing, Purity Analysis, and Application-Critical Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the selection of chiral ligands is a decision of paramount importance. (+)-Diisopropyl L-tartrate (DIPT) stands as a cornerstone chiral auxiliary, most notably for its pivotal role in the Sharpless-Katsuki epoxidation, a reaction that has revolutionized the stereocontrolled synthesis of complex molecules.[1] The efficacy of this and other DIPT-mediated transformations is not merely dependent on its presence, but critically, on its chemical and stereochemical purity.

This guide provides an in-depth analysis of (+)-Diisopropyl L-tartrate, moving beyond a simple catalog of suppliers to offer a technical framework for its sourcing, evaluation, and handling. We will explore the landscape of commercial suppliers, delve into the analytical methodologies required to verify purity, and discuss the profound impact of impurities on catalytic performance, ensuring that researchers can proceed with confidence in the integrity of their synthetic endeavors.

The Commercial Landscape: Sourcing High-Purity (+)-Diisopropyl L-tartrate

The accessibility of high-purity (+)-Diisopropyl L-tartrate is robust, with several reputable global suppliers offering various grades suitable for applications ranging from discovery chemistry to process development. The choice of supplier often hinges on a balance of purity specifications, available analytical data, lot-to-lot consistency, and scale-up capability.

Major, well-established suppliers are often the preferred source for research and pharmaceutical development due to their rigorous quality control systems and comprehensive documentation.

Table 1: Prominent Commercial Suppliers of (+)-Diisopropyl L-tartrate and Typical Specifications

SupplierTypical Chemical Purity (by GC)Typical Enantiomeric Excess (ee)Notes
Sigma-Aldrich (Merck) ≥98%≥99%Often provides detailed Certificates of Analysis with lot-specific data.[2]
Thermo Fisher Scientific (Alfa Aesar) ≥97% to ≥98%Not always specified, may require inquiry.Product legacy from Alfa Aesar is well-regarded in the research community.
TCI (Tokyo Chemical Industry) >98.0%≥99.0%Known for high-quality reagents with excellent supporting data.
Chem-Impex International ≥98%Not consistently specified.Offers a range of chiral compounds for chemical synthesis.
Santa Cruz Biotechnology Not specified (For Research Use Only)Not specified.Primarily serves the life sciences research market.

When selecting a supplier, it is crucial to look beyond the catalog description and scrutinize the Certificate of Analysis (CofA) for each specific lot. A comprehensive CofA is a hallmark of a trustworthy supplier and should be considered a non-negotiable component of your procurement process.

The Anatomy of Purity: Key Impurities and Their Scientific Impact

The purity of (+)-Diisopropyl L-tartrate is a multi-faceted parameter encompassing both chemical and stereochemical integrity. Impurities can act as catalyst poisons, introduce competing reaction pathways, or, most critically in asymmetric synthesis, erode the enantioselectivity of the desired transformation.

Stereochemical Impurities

The most detrimental impurities are the other stereoisomers of diisopropyl tartrate:

  • (-)-Diisopropyl D-tartrate (the enantiomer): Its presence directly diminishes the enantiomeric excess (ee) of the chiral ligand pool. In the Sharpless epoxidation, the D-enantiomer directs the epoxidation to the opposite face of the prochiral allylic alcohol, leading to the formation of the undesired product enantiomer and a corresponding reduction in the overall ee of the final product.

  • meso-Diisopropyl tartrate (the diastereomer): This achiral isomer, while not directly inducing opposing chirality, can form catalytically inactive or less active complexes with the titanium isopropoxide. This can sequester the active metal center, potentially slowing the reaction rate and impacting overall efficiency.

The following diagram illustrates the logical flow of how stereochemical impurities in the DIPT ligand pool compromise the outcome of an asymmetric reaction.

G L_DIPT (+)-Diisopropyl L-tartrate (Desired Enantiomer) Active_L_Catalyst Active L-Catalyst (Forms desired product) L_DIPT->Active_L_Catalyst Forms D_DIPT (-)-Diisopropyl D-tartrate (Enantiomeric Impurity) Active_D_Catalyst Active D-Catalyst (Forms undesired product) D_DIPT->Active_D_Catalyst Forms Meso_DIPT meso-Diisopropyl tartrate (Diastereomeric Impurity) Inactive_Meso_Complex Inactive/Less Active Meso-Complex Meso_DIPT->Inactive_Meso_Complex Forms Product_R Desired Product Enantiomer Active_L_Catalyst->Product_R Product_S Undesired Product Enantiomer Active_D_Catalyst->Product_S Reduced_Rate Reduced Reaction Rate Inactive_Meso_Complex->Reduced_Rate Outcome Reduced Enantiomeric Excess (ee) Product_R->Outcome Product_S->Outcome Reduced_Rate->Outcome

Caption: Impact of Stereochemical Impurities on Asymmetric Catalysis.

Chemical Impurities
  • Residual Isopropyl Alcohol: As a starting material for the esterification of tartaric acid, isopropyl alcohol is a common process-related impurity.[3] In the formation of the Sharpless catalyst, which involves the reaction of DIPT with titanium tetraisopropoxide, excess isopropyl alcohol can disrupt the stoichiometry and equilibrium of the active catalyst formation.

  • Water: DIPT is hygroscopic, and absorbed water can be highly detrimental.[2] Water readily reacts with titanium tetraisopropoxide to form titanium oxides and hydroxides, effectively deactivating the catalyst. For this reason, the Sharpless epoxidation is rigorously performed under anhydrous conditions, often with the addition of molecular sieves.[4]

  • Partially Esterified Tartrates: Mono-isopropyl tartrate can be present as a byproduct of an incomplete reaction. Its different coordination properties can interfere with the formation of the well-defined dimeric titanium-tartrate complex essential for high enantioselectivity.

A Framework for Purity Verification: Self-Validating Protocols

While reliance on supplier CofAs is standard practice, in-house verification provides the highest level of assurance, particularly for critical applications or when troubleshooting unexpected results. The following protocols are designed as self-validating systems, providing orthogonal methods to build a complete purity profile.

Protocol for Chemical Purity by Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is a robust method for assessing the overall chemical purity and quantifying volatile impurities like residual isopropyl alcohol.

Rationale: This method separates compounds based on their volatility and interaction with the stationary phase. The FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification against a reference standard.

Methodology:

  • System Preparation:

    • Instrument: Agilent 7820A GC-FID or equivalent.[5]

    • Column: Agilent DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent polar capillary column suitable for alcohols and esters.[6]

    • Carrier Gas: Helium at a constant flow of ~2 mL/min.

    • Temperatures:

      • Inlet: 250 °C

      • Detector: 280 °C

      • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified (+)-Diisopropyl L-tartrate reference standard at approximately 10 mg/mL in HPLC-grade ethyl acetate.

    • Prepare a sample solution of the lot to be tested at the same concentration.

    • Prepare a standard solution of isopropyl alcohol in ethyl acetate at ~100 µg/mL to confirm retention time and response.

  • Analysis:

    • Inject 1 µL of each solution (split injection, e.g., 50:1).

    • Identify the main peak corresponding to DIPT and any impurity peaks by comparing retention times with the standards.

    • Calculate the area percent of the main peak to determine chemical purity. Quantify specific impurities like isopropyl alcohol using their respective standard response factors if necessary.

Protocol for Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the material. This involves separating the L- and D-enantiomers on a chiral stationary phase (CSP).

Rationale: The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and allowing for their separation and quantification. Cellulose-based columns are often effective for this class of compounds.[7]

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity HPLC or equivalent with a UV detector.

    • Column: A cellulose-based chiral column, such as a Daicel CHIRALCEL® OJ-H (250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A normal-phase eluent is typically used. A starting point is a mixture of n-Hexane and Isopropyl Alcohol (IPA), e.g., 90:10 (v/v). The ratio may need optimization to achieve baseline separation.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Prepare a sample solution of (+)-Diisopropyl L-tartrate at approximately 1 mg/mL in the mobile phase.

    • If available, prepare a solution of the racemic diisopropyl tartrate to confirm the retention times of both the L- and D-enantiomers.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Identify the peaks for the (+)-L and (-)-D enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Protocol for Structural Confirmation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and identifying non-volatile organic impurities.

Rationale: ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts, coupling patterns, and integrations are unique to the structure of (+)-Diisopropyl L-tartrate.

Methodology:

  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

    • Typical ¹H NMR signals for (+)-Diisopropyl L-tartrate in CDCl₃ will appear around:

      • δ 5.10 (septet, 2H, -CH(CH₃)₂)

      • δ 4.45 (s, 2H, -CH(OH)-)

      • δ 3.40 (br s, 2H, -OH)

      • δ 1.25 (d, 12H, -CH(CH₃)₂)

    • Typical ¹³C NMR signals will appear around:

      • δ 171 (C=O)

      • δ 72 (-CH(OH)-)

      • δ 70 (-CH(CH₃)₂)

      • δ 22 (-CH(CH₃)₂)

  • Analysis:

    • Compare the acquired spectra with reference spectra to confirm the structure.

    • Carefully examine the baseline for any small peaks that do not correspond to the main compound or the solvent, which would indicate the presence of impurities.

Protocol for Water Content by Karl Fischer Titration

This is the most accurate method for quantifying low levels of water in the sample.

Rationale: The Karl Fischer reaction is a specific titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[8][9]

Methodology:

  • System Preparation:

    • Use a volumetric or coulometric Karl Fischer titrator. For the expected low water content (<0.1%), a coulometric system provides higher accuracy.

    • Ensure the titration cell is conditioned and the solvent is dry (low drift).

  • Analysis:

    • Using a gas-tight syringe, accurately add a known mass of the DIPT sample directly into the conditioned titration vessel. Due to its viscous nature, direct injection is preferable.[10]

    • Start the titration. The instrument will automatically titrate the water present and calculate the content, typically reported in ppm or weight percent.

The following diagram outlines the comprehensive workflow for the quality control and verification of a new batch of (+)-Diisopropyl L-tartrate.

G Start Receive New Batch of (+)-DIPT ReviewCofA Review Supplier's Certificate of Analysis Start->ReviewCofA VisualInspect Visual Inspection (Color, Clarity) ReviewCofA->VisualInspect KF_Test Karl Fischer Titration (Water Content) VisualInspect->KF_Test In-house Verification GC_Test GC-FID Analysis (Chemical Purity) VisualInspect->GC_Test In-house Verification HPLC_Test Chiral HPLC Analysis (Enantiomeric Purity) VisualInspect->HPLC_Test In-house Verification NMR_Test NMR Spectroscopy (Structural Confirmation) VisualInspect->NMR_Test In-house Verification CompareSpecs Compare Results to Specifications KF_Test->CompareSpecs GC_Test->CompareSpecs HPLC_Test->CompareSpecs NMR_Test->CompareSpecs Decision Pass QC? CompareSpecs->Decision Release Release for Use in Asymmetric Synthesis Decision->Release Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: Quality Control Workflow for (+)-Diisopropyl L-tartrate.

Best Practices for Handling and Storage

To maintain the high purity of (+)-Diisopropyl L-tartrate from procurement to application, rigorous handling and storage protocols are essential.

  • Inert Atmosphere: Given its hygroscopic nature, DIPT should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when aliquoting or preparing solutions for moisture-sensitive reactions.

  • Storage Conditions: Store the material in its original, tightly sealed container in a refrigerator.[2] Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold liquid.

  • Avoid Contamination: Use only clean, dry glassware and syringes for handling. Avoid introducing any contaminants that could interfere with its catalytic applications.

Conclusion

(+)-Diisopropyl L-tartrate is more than a mere commodity chemical; it is a precision tool for asymmetric synthesis. Its performance is inextricably linked to its purity. For the research scientist and drug development professional, a comprehensive understanding of the supplier landscape, the nature of potential impurities, and the analytical methods to confirm quality is not just best practice—it is a prerequisite for reproducible, high-fidelity synthetic outcomes. By implementing the structured approach to sourcing, verification, and handling outlined in this guide, researchers can effectively mitigate risks associated with reagent quality and unlock the full potential of this powerful chiral auxiliary.

References

  • Harada, N., & Nakanishi, K. (2000). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. Oxford University Press. [Link]

  • Google Patents. (n.d.). Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method.
  • Kumar, Y. R., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279–1285. [Link]

  • Wikipedia. (n.d.). Diisopropyl tartrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. PubMed Central. Retrieved from [Link]

  • Dziekońska, M., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. Food Analytical Methods, 10(9), 3149–3155. [Link]

  • Journal of Advanced Scientific Research. (2012). gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research, 3(3), 80-83. [Link]

  • Scribd. (n.d.). GC-FID Method for IPA and MEK Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • HPLC Application Notes. (n.d.). Separation of Sunscreen Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropyl tartrate. PubChem. Retrieved from [Link]

  • ScienceDirect. (2004). A validated chiral HPLC method for the enantiomeric separation of Tolterodine tartrate. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1279-1285. [Link]

  • Quora. (2018). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? Retrieved from [Link]

  • ResearchGate. (2020). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Quveon. (n.d.). The Basics of Karl Fischer Titration. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • ResearchGate. (2013). Diisopropyl L-tartrate (30) used as a chiral modifier for NMR determination of ee. Retrieved from [Link]

  • Chinese Academy of Sciences. (n.d.). New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Biodegradation of diisopropyl ether, ethyl tert-butyl ether, and other fuel oxygenates by Mycolicibacterium sp. strain CH28. Retrieved from [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Cole-Parmer. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • ACS Omega. (2020). Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction. Retrieved from [Link]

Sources

The Art of Asymmetric Synthesis: A Technical Guide to the Role of (+)-Diisopropyl L-Tartrate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. In the vast toolkit of asymmetric synthesis, chiral auxiliaries remain a cornerstone for inducing stereoselectivity. Among these, (+)-diisopropyl L-tartrate (DIPT), a readily available and cost-effective reagent derived from the chiral pool, has emerged as a versatile and powerful tool. This guide provides an in-depth exploration of the core principles and practical applications of (+)-DIPT, moving beyond a simple recitation of protocols to elucidate the underlying mechanisms that govern its remarkable stereochemical control.

The Foundation: Understanding the Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer over the other.

(+)-Diisopropyl L-tartrate, a C2-symmetric diester of naturally occurring L-tartaric acid, possesses several key features that make it an exceptional chiral auxiliary. Its two stereogenic centers and the C2 axis of symmetry simplify the number of possible diastereomeric transition states, often leading to higher and more predictable stereoselectivity. The diol functionality allows for the formation of rigid, chelated complexes with metal centers, which is pivotal in many of its applications.

The Landmark Application: Sharpless Asymmetric Epoxidation

The most prominent and revolutionary application of (+)-DIPT is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[1] This reaction provides a reliable and highly enantioselective method for the synthesis of chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[1]

The Mechanism of Stereochemical Control

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex. In the presence of titanium (IV) isopropoxide, (+)-DIPT forms a dimeric catalyst, [Ti(DIPT)(OR)₂]₂, which coordinates to the allylic alcohol and tert-butyl hydroperoxide (TBHP), the oxidant.[1][2] The C2-symmetric tartrate ligand creates a chiral environment around the titanium center, directing the delivery of the peroxide oxygen to one specific face of the alkene.

A simple mnemonic has been developed to predict the stereochemical outcome. When the allylic alcohol is drawn in a specific orientation, the use of (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.

Diagram 1: Stereochemical Mnemonic for Sharpless Asymmetric Epoxidation

G cluster_0 Chair-like Transition State B B O1 O B->O1 O2 O B->O2 Tartrate Tartrate Auxiliary B->Tartrate C_aldehyde C O2->C_aldehyde O_aldehyde O C_aldehyde->O_aldehyde C_allyl C C_aldehyde->C_allyl R_aldehyde R_ald C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde->B C_allyl->B R_allyl R_allyl C_allyl->R_allyl H_allyl H C_allyl->H_allyl

Sources

Technical Guide: Stability, Storage, and Quality Assurance of (+)-Diisopropyl L-tartrate

[1]

Executive Summary: Ligand Integrity in Asymmetric Synthesis

(+)-Diisopropyl L-tartrate (DIPT) is not merely a solvent or simple reagent; it is a chiral architect .[1] In its primary application—the Sharpless Asymmetric Epoxidation (SAE)—DIPT serves as the chiral ligand that modifies Titanium(IV) isopropoxide to create the active catalytic species.[1]

The stability of DIPT is directly proportional to the enantiomeric excess (ee%) of your final product.[1] A degraded ligand (via hydrolysis or transesterification) disrupts the precise dimeric Ti-tartrate core required for facial selectivity, leading to racemic background reactions and lower yields.[1] This guide outlines the rigorous protocols necessary to maintain DIPT integrity for high-stakes drug development and research.

Physicochemical Profile

Understanding the baseline properties of DIPT is essential for distinguishing between a pristine reagent and a degraded one.

PropertySpecificationCritical Note
CAS Number 2217-15-4Ensure distinction from the D-(-) enantiomer (CAS 62961-64-2).[1]
Appearance Clear, colorless to pale yellow viscous liquidDark yellow/brown indicates oxidation or significant contamination.[1]
Boiling Point 152°C @ 12 mmHgHigh boiling point requires high vacuum for purification.[1]
Density 1.114 g/mL (25°C)Denser than water.[1][2]
Optical Rotation

(neat)
The most rapid metric for bulk purity assessment.[1]
Hygroscopicity High Absorbs atmospheric moisture, driving hydrolysis.[1]
Solubility Soluble in alcohols, DCM, chloroformImmiscible with water (but reacts with it).[1]

Mechanisms of Degradation

The primary threat to DIPT stability is hydrolysis , catalyzed by ambient moisture and accelerated by improper pH or temperature. A secondary threat is transesterification if stored in non-native alcohols.[1]

The Hydrolysis Cascade

Moisture intrusion initiates a stepwise cleavage of the ester bonds. Even partial hydrolysis to the mono-ester creates a species that can act as a non-selective ligand, poisoning the Sharpless catalyst system.

degradation_pathwayDIPT(+)-Diisopropyl L-tartrate(Active Ligand)MonoMono-isopropyl Tartrate(Catalyst Poison)DIPT->Mono Slow HydrolysisIPA1IsopropanolDIPT->IPA1Water1+ H₂OAcidL-Tartaric Acid(Inactive/Insoluble)Mono->Acid Rapid HydrolysisIPA2IsopropanolMono->IPA2Water2+ H₂O

Figure 1: The stepwise hydrolysis pathway of DIPT. The formation of the mono-ester is particularly detrimental as it competes with DIPT for Titanium coordination sites.[1]

Storage Protocols: The "Inert & Cool" Standard

To maximize shelf life (typically 1–2 years if unopened, 6 months if in use), strictly adhere to the following hierarchy of controls.

Environmental Controls[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated) . While DIPT is stable at room temperature for short periods, refrigeration slows the kinetics of adventitious hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) .[1] Oxygen is less of a concern than moisture, but an inert headspace prevents humidity ingress.[1]

  • Light: Store in amber glass bottles. While not acutely photosensitive, long-term UV exposure can promote radical formation in esters.[1]

Container & Seal Integrity
  • Primary Vessel: Glass (borosilicate).[1] Avoid plastics that may leach plasticizers or allow moisture diffusion.[1]

  • Sealing: Parafilm is insufficient for long-term storage.[1] Use a cap with a Teflon (PTFE) liner.[1]

  • Septum Use: If frequently accessing the bottle, replace the standard cap with a Sure/Seal™ style crimp cap or a high-quality septum to allow needle withdrawal without exposing the bulk liquid to air.[1]

Quality Assurance & Validation

Before committing DIPT to a high-value synthesis, validate its purity.[1]

Quick Check: Optical Rotation
  • Method: Measure the specific rotation of the neat liquid or a solution in CHCl₃.

  • Criteria: A value significantly lower than

    
     (e.g., 
    
    
    ) suggests hydrolysis (Tartaric acid has a lower specific rotation and different solubility profile).[1]
Definitive Check: NMR Spectroscopy

NMR is the only way to quantify the molar ratio of hydrolysis products.[1]

Protocol:

  • Dissolve ~20 mg DIPT in dry

    
    .
    
  • Acquire a standard proton spectrum.[1]

  • Diagnostic Signals:

    • DIPT (Target): Look for the septet of the isopropyl methine proton (

      
       ppm) and the doublet of the methyl groups (
      
      
      ppm).[1]
    • Impurity (Isopropanol): Sharp singlet (OH) or distinct multiplets not matching the ester pattern.[1]

    • Impurity (Tartaric Acid): Broad peaks in the downfield region (10–12 ppm) indicating carboxylic acid protons, or significant shifting of the

      
      -proton signal.[1]
      

Purification Workflow: Vacuum Distillation

If QC indicates degradation (purity <97%), repurification is required.[1] DIPT has a high boiling point; atmospheric distillation will cause thermal decomposition (charring).[1]

Distillation Setup
  • Apparatus: Short-path distillation head (to minimize holdup) or Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum is mandatory (<15 mmHg).[1]

  • Temperature: 152°C at 12 mmHg.[1][3]

The Decision Logic[1]

purification_workflowStartDIPT StockQCPerform QC(NMR / Polarimetry)Start->QCDecisionPurity > 98%?QC->DecisionUseApprove for SynthesisDecision->UseYesDistillVacuum Distillation(152°C @ 12 mmHg)Decision->DistillNoDistill->QCRetest DistillateDiscardDiscard Residue(Polymer/Acid)Distill->DiscardBottoms

Figure 2: Logical workflow for determining when to purify DIPT. Never assume commercial batches are 100% pure upon arrival.[1]

Safety and Handling

  • Hazards: DIPT is an irritant to eyes, respiratory system, and skin.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

  • Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: (-)-Diisopropyl D-tartrate (Enantiomer equivalent).[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102768, Diisopropyl tartrate.[1] Retrieved from [1]

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.[1] (Foundational text on the necessity of ligand purity).

  • Musich, J. A., & Rapoport, H. (1978).[1] Synthesis of anthopleurine.[1] Stereochemistry and absolute configuration.[1] Journal of the American Chemical Society, 100(15), 4865-4872.[1] (Details on tartrate ester purification).

  • ChemicalBook. (+)-Diisopropyl L-tartrate Properties and Stability. Retrieved from [1]

Introduction to Sharpless Asymmetric Epoxidation using (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sharpless Asymmetric Epoxidation (SAE) remains the gold standard for the enantioselective oxidation of allylic alcohols. Awarded the Nobel Prize in Chemistry in 2001, this reaction enables the synthesis of 2,3-epoxyalcohols with predictable stereochemistry and high enantiomeric excess (>90% ee).

This guide focuses specifically on the use of (+)-Diisopropyl L-tartrate ((+)-DIPT) . While Diethyl Tartrate (DET) is common, (+)-DIPT is often preferred in catalytic applications due to its increased lipophilicity, which enhances solubility in dichloromethane (DCM) and improves catalyst turnover rates. This whitepaper synthesizes mechanistic insights with rigorous experimental protocols, designed for researchers requiring high-fidelity reproducibility in drug development workflows.

The Mechanistic Core: The Titanium-Tartrate Dimer

The success of SAE relies on the in situ formation of a chiral catalyst. Unlike many organometallic systems, the active species is not a monomer but a C2-symmetric dimer .

The "Loaded" Catalyst

The reaction does not proceed via a simple coordination. It requires a precise assembly:

  • Pre-assembly: Two units of Ti(OiPr)₄ and two units of (+)-DIPT form a dimer, displacing two isopropoxide ligands per titanium center.

  • Activation: The remaining isopropoxide ligands are labile. They are displaced by the oxidant (tert-butyl hydroperoxide, TBHP) and the substrate (allylic alcohol).

  • Oxygen Transfer: The oxygen atom from the peroxide is transferred to the olefin in a highly constrained chiral pocket.

Mechanistic Pathway Visualization

The following diagram illustrates the ligand exchange and the formation of the active catalytic cycle.

SAE_Mechanism Ti_Pre Ti(OiPr)4 + (+)-DIPT Dimer Inactive Dimer [Ti(DIPT)(OiPr)2]2 Ti_Pre->Dimer  Dimerization (-OiPr) Loaded Loaded Catalyst (Allylic Alcohol + TBHP bound) Dimer->Loaded  Ligand Exchange (-OiPr) Transition Transition State (Oxygen Transfer) Loaded->Transition  Coordination Product_Release Product Release (Chiral Epoxide) Transition->Product_Release  Epoxidation Product_Release->Dimer  Re-equilibration Product_Release->Loaded  Catalytic Turnover (+ Substrate/TBHP)

Figure 1: The catalytic cycle of Sharpless Epoxidation. The dimer is the resting state; the "loaded" complex drives stereoselectivity.

Stereochemical Control: The Mnemonic

The predictability of SAE is its strongest asset. When using (+)-DIPT (derived from natural L-tartaric acid), the stereochemical outcome is invariant provided the substrate is an allylic alcohol.

The "Bottom Face" Rule

To predict the product stereochemistry, orient the allylic alcohol as follows:

  • Draw the double bond horizontally.

  • Place the hydroxymethyl group (–CH₂OH) at the bottom right .

  • (+)-DIPT directs the oxygen attack from the bottom face (below the plane).

  • (-)-DIPT would attack from the top face.

Note on Tartrate Nomenclature: Confusion often arises between D/L and (+)/(-) designations.

  • (+)-DIPT is the ester of L-tartaric acid .

  • Always verify the optical rotation sign (+) on the reagent bottle rather than relying solely on D/L descriptors.

Optimized Experimental Protocol (Catalytic Variant)

The stoichiometric method (1:1 Ti:Tartrate) is robust but atom-inefficient. The catalytic method (5-10 mol%) is preferred for scale-up but requires strict water exclusion to prevent catalyst deactivation (formation of TiO₂).

Reagent Specifications
ReagentSpecificationCriticality
Ti(OiPr)₄ 97%+, distilledHigh. Hydrolyzes rapidly. Store under Ar.
(+)-DIPT >99% eeHigh. Determines product ee.
TBHP 5.5M in decane/nonaneCritical. Do NOT use aqueous (70%) TBHP.
DCM Anhydrous (<50 ppm H₂O)High. Water kills the catalyst.
Mol. Sieves 3Å or 4Å, ActivatedEssential. Enables catalytic turnover.
Step-by-Step Workflow

This protocol assumes a 10 mmol scale.

  • System Prep: Flame-dry a 2-neck round bottom flask. Add activated 4Å molecular sieves (approx. 1g/mmol substrate). Cool to -20°C .

  • Catalyst Formation (The "Aging" Step):

    • Add dry DCM (solvent).

    • Add (+)-DIPT (0.12 eq) and Ti(OiPr)₄ (0.10 eq).

    • CRITICAL: Stir at -20°C for 20-30 minutes . This allows the stable dimer to form. Skipping this results in low ee.

  • Oxidant Addition:

    • Add TBHP (anhydrous, 1.5 - 2.0 eq) dropwise.

    • Stir for another 20 minutes to form the "loaded" complex.

  • Substrate Addition:

    • Add the allylic alcohol (1.0 eq) dropwise (dissolved in minimal DCM).

  • Reaction: Monitor by TLC/HPLC. Reaction times vary (2h to 24h). Maintain -20°C.

Workup: The "Tartrate Emulsion" Solution

Standard aqueous workups create gelatinous titanium-tartrate emulsions that trap product. Use the Citric Acid Method for clean separation.

  • Step A: Pour reaction mixture into a vigorously stirring solution of ether/citric acid (aq).

  • Step B: The citric acid chelates titanium, moving it to the aqueous phase.

  • Step C: Separate layers. The organic layer contains the epoxide.[1][2]

SAE_Workflow Setup Dry Setup (-20°C, Mol Sieves) Aging Catalyst Aging (Ti + DIPT, 30 min) Setup->Aging Oxidant Add TBHP (Form Active Species) Aging->Oxidant Reaction Add Substrate (Run at -20°C) Oxidant->Reaction Quench Citric Acid Workup (Break Emulsion) Reaction->Quench

Figure 2: Operational workflow emphasizing the critical catalyst aging period.

Kinetic Resolution

A powerful feature of SAE is kinetic resolution. If a racemic secondary allylic alcohol is subjected to SAE, one enantiomer reacts rapidly (matched case) while the other reacts slowly (mismatched case).

  • Result: At 50% conversion, you obtain the epoxide (high ee) and the unreacted starting alcohol (high ee, opposite configuration).

  • Application: This allows access to optically pure allylic alcohols from cheap racemic starting materials.

Industrial & Pharmaceutical Applications[2][4][5][6]

The SAE is not just an academic curiosity; it is a cornerstone of chiral drug synthesis.

  • Beta-Blockers: Synthesis of (S)-Propranolol and other beta-adrenergic blockers often utilizes SAE to establish the chiral oxy-propanolamine core.

  • Pheromones: The synthesis of (+)-Disparlure (gypsy moth attractant) demonstrated the early scalability of this method.

  • Polyol Synthesis: Used iteratively, SAE allows the construction of complex polypropionate chains found in macrolide antibiotics (e.g., Erythromycin precursors).

References

  • Nobel Lecture: Sharpless, K. B. (2001).[3] Searching for New Reactivity. NobelPrize.org. [Link]

  • Original Mechanism: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Catalytic Protocol: Hanson, R. M., & Sharpless, K. B. (1986). Procedure for the catalytic asymmetric epoxidation of allylic alcohols. Journal of Organic Chemistry, 51(10), 1922–1925. [Link]

  • Workup Improvements: Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

Sources

An In-Depth Technical Guide to the Principles of Kinetic Resolution with (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize or separate a single enantiomer from a racemic mixture is of paramount importance. Kinetic resolution has emerged as a powerful and elegant strategy to achieve this, capitalizing on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

This guide provides a comprehensive technical overview of the principles and practices of kinetic resolution, with a specific focus on the seminal work of K. Barry Sharpless and Tsutomu Katsuki: the enantioselective epoxidation of allylic alcohols.[1] We will delve into the core of this methodology, elucidating the role of the chiral catalyst formed from titanium(IV) isopropoxide and (+)-diisopropyl L-tartrate ((+)-DIPT) in the selective transformation of one enantiomer of a racemic secondary allylic alcohol, leaving the other enantiomer unreacted and thus resolved.

The Conceptual Framework of Kinetic Resolution

At its core, kinetic resolution is a process that leverages a difference in the activation energies for the reaction of two enantiomers with a chiral entity. In an ideal kinetic resolution, one enantiomer (the "fast-reacting" enantiomer) is rapidly converted to a product, while the other (the "slow-reacting" enantiomer) remains largely unreacted. This disparity in reaction rates allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more effective resolution. For practical applications, a selectivity factor of at least 20 is generally desirable, allowing for the recovery of the unreacted starting material with high enantiomeric excess (e.e.).

The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and chiral allylic alcohols.[2] The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral tartrate ester such as (+)-diisopropyl L-tartrate ((+)-DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3]

The remarkable success of this reaction stems from the formation of a well-defined, dimeric chiral titanium-tartrate complex in solution. This complex serves as a chiral scaffold, directing the delivery of the oxidant to one face of the double bond of the coordinated allylic alcohol.

Formation and Structure of the Active Catalyst

The active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(OiPr)₄]. Its formation involves the displacement of isopropoxide ligands on the titanium center by the diol moieties of two (+)-DIPT molecules. This self-assembly process creates a rigid chiral environment that is crucial for the subsequent enantiodiscrimination.

Catalyst_Formation Ti(OiPr)4 Ti(OiPr)4 Catalyst [Ti₂(DIPT)₂(OiPr)₄] Dimeric Catalyst Ti(OiPr)4->Catalyst 2 eq. DIPT (+)-DIPT DIPT->Catalyst 2 eq.

Caption: Formation of the dimeric Sharpless catalyst.

The Mechanism of Kinetic Resolution of Secondary Allylic Alcohols

When a racemic mixture of a secondary allylic alcohol is subjected to the Sharpless epoxidation conditions with a substoichiometric amount of the oxidant (typically ~0.6 equivalents), a kinetic resolution occurs. The chiral catalyst preferentially epoxidizes one enantiomer, leading to the formation of an epoxy alcohol, while the other enantiomer is left largely unreacted.

The key to this enantiodiscrimination lies in the diastereomeric transition states formed between the chiral catalyst and each enantiomer of the allylic alcohol. The catalyst-substrate complex for the fast-reacting enantiomer has a lower activation energy than that of the slow-reacting enantiomer.

The Transition State Model: A Basis for Enantiodiscrimination

The predictability of the Sharpless epoxidation is explained by a widely accepted mnemonic and a more detailed transition state model. For the kinetic resolution of a secondary allylic alcohol, the discrimination arises from steric interactions between the substituents on the stereocenter of the alcohol and the chiral ligands of the catalyst.

When the allylic alcohol coordinates to the titanium center, it adopts a specific orientation. The enantiofacial selectivity is determined by which face of the alkene is presented to the coordinated peroxide for oxygen transfer. With (+)-DIPT, the catalyst is programmed to deliver the oxygen atom from the re face of the olefin when the allylic alcohol is oriented with the C-O bond pointing away from the double bond.

In the case of a racemic secondary allylic alcohol, one enantiomer will present its double bond for epoxidation with minimal steric hindrance, while the other enantiomer will experience a significant steric clash between its substituent at the stereocenter and the tartrate ligand. This steric repulsion raises the energy of the transition state for the slow-reacting enantiomer, thus retarding its rate of epoxidation.

Transition_State cluster_fast Fast-Reacting Enantiomer cluster_slow Slow-Reacting Enantiomer Fast_Enantiomer R-Enantiomer (example) TS_Fast Lower Energy Transition State Fast_Enantiomer->TS_Fast k_fast Product Epoxy Alcohol TS_Fast->Product Slow_Enantiomer S-Enantiomer (example) TS_Slow Higher Energy Transition State (Steric Hindrance) Slow_Enantiomer->TS_Slow k_slow Unreacted_SM Recovered S-Enantiomer (enantiomerically enriched) TS_Slow->Unreacted_SM

Caption: Energetic differentiation in kinetic resolution.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenyl-2-propen-1-ol

This protocol provides a representative procedure for the kinetic resolution of a racemic secondary allylic alcohol using the Sharpless-Katsuki asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • (±)-1-Phenyl-2-propen-1-ol

  • tert-Butyl hydroperoxide (TBHP), anhydrous in toluene (5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Powdered 3Å or 4Å molecular sieves

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (3.0 g).

    • Add anhydrous CH₂Cl₂ (50 mL) and cool the suspension to -20 °C in a dry ice/acetone bath.

    • To the cooled suspension, add (+)-DIPT (1.41 g, 6.0 mmol) followed by the dropwise addition of Ti(OiPr)₄ (1.42 g, 1.5 mL, 5.0 mmol). Stir the resulting mixture for 30 minutes at -20 °C.

  • Kinetic Resolution:

    • To the catalyst mixture, add a solution of (±)-1-phenyl-2-propen-1-ol (6.71 g, 50 mmol) in CH₂Cl₂ (10 mL) dropwise over 10 minutes, maintaining the temperature at -20 °C.

    • After stirring for an additional 30 minutes, add anhydrous TBHP in toluene (5.5 M, 5.5 mL, 30 mmol) dropwise via syringe over 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding 10% aqueous tartaric acid (50 mL) and allowing the mixture to warm to room temperature.

    • Stir vigorously for 1 hour until the two phases become clear.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue, containing the unreacted (S)-1-phenyl-2-propen-1-ol and the product (1R,2S)-1-phenyl-1,2-epoxy-3-propanol, is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation: Efficacy of the Kinetic Resolution

The following table summarizes typical results for the kinetic resolution of various secondary allylic alcohols using the Sharpless-Katsuki epoxidation.

Substrate (Racemic Allylic Alcohol)Recovered Alcohol (e.e., %)Yield (%)Epoxy Alcohol Product (e.e., %)Yield (%)Selectivity (s)
1-Phenyl-2-propen-1-ol>98 (S)4596 (1R,2S)48~70
1-Octen-3-ol>99 (R)4295 (3S,4R)51>100
trans-3-Penten-2-ol98 (2S,3E)4697 (2R,3R)49~80
1-Cyclohexyl-2-propen-1-ol97 (R)44>95 (1S,2R)50~60

Conclusion: A Cornerstone of Asymmetric Synthesis

The kinetic resolution of racemic secondary allylic alcohols using the Sharpless-Katsuki asymmetric epoxidation with (+)-diisopropyl L-tartrate stands as a landmark achievement in organic synthesis. Its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome have made it an invaluable tool for the preparation of enantiomerically pure compounds. This in-depth guide has illuminated the fundamental principles governing this powerful transformation, from the structure of the chiral catalyst to the intricacies of the enantiodiscriminating transition state. The provided experimental protocol and representative data underscore the practical utility of this method, solidifying its status as a cornerstone of modern asymmetric catalysis with profound implications for the pharmaceutical and chemical industries.

References

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of defined absolute configuration. Journal of the American Chemical Society, 103(20), 6237–6240. [Link]

  • Sharpless, K. B., Behrens, C. H., Katsuki, T., Lee, A. W. M., Martin, V. S., Takatani, M., ... & Woodard, S. S. (1983). Asymmetric epoxidation of allylic alcohols: the Katsuki-Sharpless epoxidation reaction. Pure and Applied Chemistry, 55(4), 589-604. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. Sharpless Epoxidation. [Link]

  • Chem-Station. (2014). Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). [Link]

  • Freindorf, M., & Kraka, E. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Catalysts, 12(7), 789. [Link]

  • Maljutenko, K., Paju, A., & Kanger, T. (2016). Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. Tetrahedron: Asymmetry, 27(13), 608-613. [Link]

  • Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]

Sources

Methodological & Application

Kinetic resolution of racemic secondary alcohols using (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Resolution of Racemic Secondary Allylic Alcohols via Sharpless Asymmetric Epoxidation

Abstract & Scope

This technical guide details the protocol for the Sharpless Kinetic Resolution (SKR) of racemic secondary allylic alcohols. Unlike standard asymmetric epoxidation of prochiral substrates, kinetic resolution exploits the rate difference (


) between the two enantiomers of a racemate when subjected to a chiral catalyst.[1][2]

Using (+)-Diisopropyl L-tartrate [(+)-DIPT] as the chiral ligand with Titanium(IV) isopropoxide, this method effectively resolves racemic secondary allylic alcohols.[1] One enantiomer is rapidly converted into an epoxy alcohol (the "matched" substrate), while the other remains as the unreacted, enantiomerically enriched allylic alcohol (the "mismatched" substrate).[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Primary Application: Production of enantiopure secondary allylic alcohols (>98% ee) and chiral epoxy alcohols.[1]

Mechanistic Principles & Selectivity

The Titanium-Tartrate Dimer

The active catalytic species is a


-symmetric dimer, 

.[1] This complex creates a rigid chiral pocket.[1] The success of the resolution depends on the Selectivity Factor (

)
, defined as:


  • 
    :  Required for practical synthetic utility.[1][2][3]
    
  • 
    :  Frequently achievable with (+)-DIPT, allowing for near-perfect resolution.[1]
    
The Mnemonic (Face Selectivity)

When using (+)-DIPT (derived from natural L-tartaric acid):

  • Orient the allylic alcohol so the double bond is vertical and the hydroxymethyl group is at the bottom right .

  • The catalyst delivers the oxygen atom from the bottom face .[1]

  • The Consequence: The enantiomer whose geometry accommodates bottom-face attack reacts rapidly (

    
    ).[1] The enantiomer requiring top-face attack is sterically hindered and reacts slowly (
    
    
    
    ).[1]
Mechanistic Workflow

Sharpless_KR_Mechanism Racemate Racemic Allylic Alcohol (50:50 Mixture) Match Matched Enantiomer (Fast Reaction) Racemate->Match 50% Mismatch Mismatched Enantiomer (Slow Reaction) Racemate->Mismatch 50% Catalyst Catalyst Complex Ti(OiPr)4 + (+)-DIPT Catalyst->Match Oxidant Oxidant TBHP (anhydrous) Oxidant->Match Epoxide Chiral Epoxy Alcohol (Product A) Match->Epoxide k_fast (Rapid Epoxidation) Alcohol Enriched Allylic Alcohol (Product B - >98% ee) Mismatch->Alcohol k_slow (Remains Unreacted)

Figure 1: Kinetic Resolution Pathway.[1][3][4][5][6][7][8][9] The catalyst preferentially oxidizes the "matched" enantiomer, leaving the "mismatched" enantiomer untouched.

Experimental Protocol

Safety Warning: tert-Butyl hydroperoxide (TBHP) is a reactive oxidant.[1] Avoid concentrating high-molarity solutions. Use a blast shield.[1][6] Perform all steps in a fume hood.

Reagents & Stoichiometry

For the isolation of the unreacted alcohol (target: >98% ee), the conversion must be driven slightly past 50% to ensure the "fast" enantiomer is completely consumed.

ComponentRoleEquivalents (eq)Notes
Racemic Alcohol Substrate1.0Secondary allylic alcohol
(+)-DIPT Chiral Ligand0.075 - 0.1510-20% excess relative to Ti is critical.[1]
Ti(OiPr)4 Catalyst Precursor0.05 - 0.10Distilled, stored under Argon.[1]
TBHP Oxidant0.6 - 0.75.5M in decane (anhydrous).[1]
4Å Mol. Sieves Water Scavenger500 mg/mmolActivated powder (flame dried).[1]
DCM Solvent0.1 M - 0.5 MAnhydrous (Dichloromethane).[1]
Step-by-Step Methodology

Step 1: Catalyst Formation (The "Aging" Step) [1]

  • Context: The active dimer must form before the oxidant is introduced.

  • Charge a flame-dried flask with activated 4Å molecular sieves and anhydrous DCM.

  • Add (+)-DIPT (0.075 eq).[1]

  • Cool to -20°C.

  • Add Ti(OiPr)4 (0.05 eq) dropwise.[1]

  • CRITICAL: Stir for 20–30 minutes at -20°C. This "aging" allows the thermodynamic equilibration of the catalytic dimer.

Step 2: Substrate Addition

  • Add the racemic allylic alcohol (1.0 eq) dissolved in a minimal amount of DCM.[1]

  • Stir for another 20 minutes to allow the alcohol to coordinate to the Titanium center.

Step 3: Oxidation (The Resolution)

  • Add TBHP (0.6 eq) dropwise via syringe pump or slow addition funnel to maintain internal temperature < -15°C.[1]

  • Stir at -20°C.

  • Monitoring: Monitor reaction progress by GC or HPLC.

    • Endpoint: The reaction should slow drastically after 50% conversion. Stop when the "fast" enantiomer peak disappears or conversion reaches ~55%.[1]

Step 4: Workup (Emulsion Breaking) [1]

  • The Problem: Titanium tartrate complexes form gelatinous emulsions with water.[1]

  • The Solution (Gao-Sharpless Method):

    • Add a solution of Ferrous Sulfate (

      
      ) and Citric Acid (or Tartaric Acid) in water.[1]
      
    • Stir vigorously at 0°C for 30 minutes. The mixture effectively partitions into two clear phases.[1]

    • Extract with DCM or Ether.[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Step 5: Purification

  • Perform flash column chromatography.[1] The polarity difference between the epoxy alcohol (more polar) and the allylic alcohol (less polar) usually allows for easy separation.[1]

Data Analysis & Selectivity Factors

The efficiency of the resolution is dictated by the structure of the substrate. Bulky substituents at the C1 position generally increase the selectivity factor (


).[1]

Table 1: Typical Selectivity Factors (s) with (+)-DIPT

Substrate (Racemic)R-Group (C1)Alkene GeometrySelectivity Factor (

)
Recovered Alcohol ee
(E)-cyclohexyl-2-buten-1-olCyclohexylTrans (E)140 >99%
(E)-1-phenyl-2-buten-1-olPhenylTrans (E)85 >98%
(E)-3-penten-2-olMethylTrans (E)22 92-95%
(Z)-allylic alcoholsVariousCis (Z)< 10 Poor Resolution

Note: Z-allylic alcohols are generally poor substrates for kinetic resolution using this method; the steric differentiation in the transition state is insufficient.

Troubleshooting & Critical Parameters

Troubleshooting_Logic Problem Low ee observed in Recovered Alcohol Check1 Is conversion < 50%? Problem->Check1 Action1 Increase TBHP to 0.6-0.7 eq. Push conversion further. Check1->Action1 Yes Check2 Is the catalyst wet? Check1->Check2 No Action2 Regenerate Mol Sieves. Ensure Anhydrous DCM. Check2->Action2 Yes Check3 Is the substrate Z-alkene? Check2->Check3 No Action3 Method unsuitable. Switch to Jacobsen Epoxidation. Check3->Action3 Yes

Figure 2: Troubleshooting logic for suboptimal enantiomeric excess.

  • Moisture Sensitivity: Water destroys the catalyst and lowers

    
    .[1] If the reaction stalls, do not add more Ti; the system is likely hydrated.
    
  • Non-Linearity: Unlike standard kinetics, the ee of the recovered alcohol increases exponentially as conversion passes 50%. It is better to over-oxidize (60% conversion) and sacrifice yield to guarantee >99% ee.[1]

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[1][10] Journal of the American Chemical Society, 102(18), 5974–5976.[1] Link[1]

  • Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of very high enantiomeric purity.[1][7][11][12] Journal of the American Chemical Society, 103(20), 6237–6240.[1] Link[1]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.[1] Link[1]

  • Sharpless, K. B. (2001). Nobel Lecture: The Search for New Chemical Reactivity.[1] Link

Sources

Application Notes and Protocols: The Use of (+)-Diisopropyl L-tartrate in Diastereoselective Carbon-Carbon Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(+)-Diisopropyl L-tartrate (DIPT), a readily available and inexpensive diester of L-tartaric acid, stands as a cornerstone of modern asymmetric synthesis.[1][2] Its C₂-symmetric chiral backbone allows it to function with exceptional efficacy as both a chiral ligand in transition-metal catalysis and as a covalently-bound chiral auxiliary to guide the formation of new stereocenters.[3][4] This guide provides an in-depth exploration of the role of (+)-DIPT in diastereoselective carbon-carbon bond-forming reactions, a critical transformation in the synthesis of pharmaceuticals and complex natural products. We will delve into the mechanistic underpinnings of stereochemical control, provide detailed, field-proven protocols for key reactions, and offer practical insights for researchers, scientists, and drug development professionals.

Foundational Principles: How (+)-DIPT Dictates Stereochemistry

The efficacy of (+)-DIPT in asymmetric synthesis stems from its ability to create a well-defined, sterically constrained three-dimensional environment around a reactive center. When complexed to a metal or incorporated into a reagent, the tartrate's stereocenters and bulky isopropyl groups effectively block certain trajectories of approach for incoming reactants, allowing the reaction to proceed through a lower-energy transition state for the formation of one diastereomer over another.[4][5] This principle of "asymmetric induction" is the key to its utility.

Two primary modes of action will be discussed:

  • Chiral Ligand in Catalysis: DIPT coordinates to a metal center (e.g., Titanium), forming a chiral catalyst. This catalyst then activates the substrates and orchestrates their interaction within a chiral pocket, directly influencing the stereochemical outcome of the reaction. The Sharpless-Katsuki Asymmetric Epoxidation is the quintessential example of this mode, generating chiral epoxides that are crucial precursors for C-C bond formation.[6][7]

  • Chiral Reagent/Auxiliary: DIPT is incorporated into the structure of a reagent, which is then used stoichiometrically. In this role, the stereochemical information is "built-in" to the C-C bond-forming reagent itself. The Roush asymmetric allylboration, which utilizes tartrate-modified allylboronates, perfectly exemplifies this strategy.[8][9][10]

The Sharpless-Katsuki Epoxidation: Crafting Chiral Building Blocks for C-C Bond Formation

While not a direct C-C bond-forming reaction, the Sharpless-Katsuki Asymmetric Epoxidation is arguably the most significant application of DIPT, providing access to enantiopure 2,3-epoxyalcohols.[6] These epoxides are exceptionally valuable synthons that can be regioselectively opened by a wide range of carbon nucleophiles (e.g., organocuprates, Grignard reagents) to form new C-C bonds with concomitant creation of a 1,2-diol motif, a common feature in bioactive molecules.[2]

Mechanism of Stereochemical Control

The reaction employs a catalytic system comprising titanium(IV) isopropoxide, (+)-DIPT, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[11] The active catalyst is believed to be a C₂-symmetric dimer, [Ti₂(DIPT)₂(OiPr)₂(μ-O)], where the two titanium centers are bridged by the tartrate ligands.[12] The allylic alcohol substrate displaces an isopropoxide ligand, coordinating to one of the titanium centers. This rigid, chiral environment forces the alkene to approach the activated peroxide in a highly specific orientation, leading to the delivery of the oxygen atom to only one face of the double bond.

A simple mnemonic reliably predicts the stereochemical outcome: when using (+)-DIPT (L-tartrate) , the oxygen is delivered to the bottom face of the allyl alcohol when it is drawn with the hydroxyl group in the bottom-right quadrant.[13]

Visualization: Catalytic Cycle and Stereochemical Model

Sharpless_Epoxidation Sharpless-Katsuki Epoxidation Workflow cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti_OiPr4 Ti(OiPr)₄ Active_Catalyst [Ti₂(DIPT)₂] Active Catalyst Ti_OiPr4->Active_Catalyst + 2 DIPT - 4 iPrOH DIPT (+)-DIPT DIPT->Active_Catalyst Substrate_Binding Substrate Binding Active_Catalyst->Substrate_Binding + Allyl Alcohol + tBuOOH Oxidation Oxygen Transfer Substrate_Binding->Oxidation Facial Selection Product_Release Product Release Oxidation->Product_Release - tBuOH Product_Release->Active_Catalyst Catalyst Regeneration Epoxy_Alcohol Enantiopure Epoxy Alcohol Product_Release->Epoxy_Alcohol

Caption: Workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

Protocol 1: Asymmetric Epoxidation of Geraniol

This protocol is adapted from the seminal work by Katsuki and Sharpless.[14]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene, ~5.5 M)

  • Powdered 3Å molecular sieves

  • Dichloromethane (DCM, anhydrous)

  • Tartaric acid solution (10% w/v, aqueous)

  • Diethyl ether

  • Brine, anhydrous MgSO₄

Procedure:

  • Activate powdered 3Å molecular sieves by heating under vacuum.

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM (200 mL) and cool to -20 °C in a cryocool bath.

  • Add (+)-DIPT (6.0 mmol, 1.2 eq) followed by Ti(OiPr)₄ (5.0 mmol, 1.0 eq) via syringe. Stir the resulting pale-yellow solution for 10 minutes.

  • Add geraniol (5.0 mmol, 1.0 eq) dropwise to the catalyst solution. Stir for 5 minutes.

  • Add the anhydrous TBHP solution (10.0 mmol, 2.0 eq) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain the internal temperature below -20 °C.

  • Seal the flask and store it in a -20 °C freezer. Monitor the reaction by TLC (typically complete in 2-4 hours).

  • Work-up: Upon completion, add 30 mL of a 10% aqueous solution of tartaric acid and warm the mixture to room temperature. Stir vigorously for 1 hour until two clear layers form.

  • Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 2,3-epoxygeraniol.

Representative Data
Allylic Alcohol SubstrateProduct ConfigurationTypical Yield (%)Typical e.e. (%)
Geraniol(2R, 3R)80-90>95
(Z)-α-Phenylcinnamyl alcohol(erythro)75-85>98
Cinnamyl alcohol(2S, 3R)70-80>95

Data synthesized from established literature results.[15]

Diastereoselective Allylation via Tartrate-Modified Boronates

A powerful and direct method for stereoselective C-C bond formation is the reaction of chiral allyl- and crotylboronates with aldehydes. W. R. Roush and colleagues developed highly effective reagents based on DIPT, which provide predictable and high levels of diastereoselectivity in the synthesis of homoallylic alcohols.[8][9]

Mechanism of Stereochemical Control

The reaction proceeds through a closed, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model.[16] The aldehyde's oxygen atom coordinates to the boron atom, and the C-C bond forms between the aldehyde's carbonyl carbon and the γ-carbon of the allylboronate. The stereochemistry of the DIPT moiety on the boron atom directs the facial approach of the aldehyde and controls the geometry of the transition state, thus determining the relative stereochemistry of the two newly formed stereocenters in the product. For example, the reagent derived from (+)-DIPT and (E)-crotylboronate reacts with an achiral aldehyde to reliably produce the syn-homoallylic alcohol.[8]

Visualization: Zimmerman-Traxler Transition State

Caption: Chair-like transition state for diastereoselective crotylboration.

Protocol 2: Asymmetric Crotylation of Benzaldehyde

This protocol is a representative example based on the methods developed by Roush et al.[8]

Materials:

  • (R,R)-Diisopropyl tartrate (E)-crotylboronate (prepared separately)

  • Benzaldehyde (freshly distilled)

  • Toluene (anhydrous)

  • Methanol

  • Diethanolamine

  • Diethyl ether

  • Saturated aqueous NaHCO₃, brine, anhydrous MgSO₄

Procedure:

  • To a flame-dried flask under argon, add a solution of (R,R)-DIPT (E)-crotylboronate (1.1 mmol, 1.1 eq) in anhydrous toluene (5 mL).

  • Cool the solution to -78 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise.

  • Stir the reaction at -78 °C. Monitor by TLC (typically complete in 1-3 hours).

  • Work-up: Quench the reaction by adding methanol (2 mL). Warm to room temperature.

  • Remove the solvent under reduced pressure. Add diethyl ether (10 mL) and diethanolamine (1.2 mmol, 1.2 eq). Stir for 3 hours at room temperature to precipitate the tartrate-diethanolamine adduct.

  • Filter the mixture through a pad of Celite, washing the solids with fresh diethyl ether.

  • Wash the combined filtrate with saturated NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the syn-homoallylic alcohol.

Representative Data
AldehydeReagentProduct DiastereomerTypical Yield (%)Typical d.r.
Benzaldehyde(R,R)-DIPT (E)-crotylboronatesyn85-95>98:2
Cyclohexanecarboxaldehyde(R,R)-DIPT (E)-crotylboronatesyn80-90>98:2
Benzaldehyde(R,R)-DIPT (Z)-crotylboronateanti82-92>95:5

Data synthesized from established literature results.[8][9]

Other Notable C-C Bond Forming Reactions

The versatility of DIPT extends to other important transformations.

  • Asymmetric Reductive Aldol Reactions: DIPT can serve as a chiral ligand in Rh-catalyzed reductive aldol-type reactions. In this process, a chiral zinc enolate is generated in situ, which then adds to a carbonyl compound to form β-hydroxy esters with high enantioselectivity.[17]

  • Asymmetric Cyclopropanation: Chiral ligands derived from tartaric acid are used to modify metal catalysts (e.g., Cobalt, Rhodium) for the asymmetric cyclopropanation of olefins with diazo compounds. The DIPT-modified catalyst creates a chiral pocket that directs the approach of the olefin to the metal-carbene intermediate, controlling the stereochemistry of the resulting cyclopropane.[18][19]

Practical Considerations and Safety

  • Reagent Purity: The stereochemical integrity of the reaction is directly dependent on the enantiomeric purity of the (+)-DIPT. Use material with >99% e.e.

  • Anhydrous Conditions: Many reagents used in these reactions, particularly Ti(OiPr)₄ and organoboron compounds, are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that reactions are conducted under an inert atmosphere (Argon or Nitrogen).

  • Safety: (+)-Diisopropyl L-tartrate may cause skin and eye irritation.[20] tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Stereochemical Analysis: The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of products should be determined by appropriate analytical methods, such as chiral HPLC, chiral GC, or ¹H NMR analysis of diastereomeric derivatives (e.g., Mosher's esters).

Conclusion

(+)-Diisopropyl L-tartrate is an indispensable tool for the synthesis of enantiomerically enriched molecules. Its ability to function as a highly effective chiral ligand and auxiliary has enabled the development of robust and predictable methods for diastereoselective transformations. The Sharpless-Katsuki epoxidation provides access to versatile chiral building blocks, while tartrate-modified boronates allow for the direct and highly controlled formation of C-C bonds. The principles and protocols outlined in this guide serve as a foundation for researchers aiming to leverage the power of (+)-DIPT to solve complex synthetic challenges in drug discovery and beyond.

References

  • Wikipedia. (2023). Diisopropyl tartrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropyl tartrate. PubChem Compound Summary for CID 6453580. Retrieved from [Link]

  • Wikipedia. (2023). Asymmetric induction. Retrieved from [Link]

  • Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Mini-Reviews in Organic Chemistry, 3(4), 345-363. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Di-isopropyl tartrate. NIST Chemistry WebBook. Retrieved from [Link]

  • Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339–6348. Retrieved from [Link]

  • Bibi, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4939. Retrieved from [Link]

  • American Chemical Society. (n.d.). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless epoxidation. Retrieved from [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Retrieved from [Link]

  • Giese, B., et al. (1995). New diastereoselective synthesis of oxazolidin-2-ones through carbon-carbon bond formation on cyclic carbamoyloxy radicals. The Journal of Organic Chemistry, 60(16), 5120–5121. Retrieved from [Link]

  • Jordan, S. D., et al. (2023). Control of dynamic sp3-C stereochemistry. Nature, 615(7952), 438–444. Retrieved from [Link]

  • Thorat, R. (2024). Synthesis and applications of tartaric acid in asymmetric catalysis. ResearchGate. Retrieved from [Link]

  • Pellissier, H. (2007). Asymmetric Cyclopropanation. Asymmetric Synthesis of Natural Products, 2, 235-267. Retrieved from [Link]

  • University of Bath. (n.d.). Introduction to Stereoselective Organic Synthesis. Retrieved from [Link]

  • Ogo, S., et al. (2005). Asymmetric reductive aldol-type reaction with carbonyl compounds using dialkyl tartrate as a chiral ligand. Tetrahedron Letters, 46(18), 3217-3220. Retrieved from [Link]

  • Joyce, L. A., et al. (2015). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Angewandte Chemie International Edition, 54(44), 13042-13046. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Jordan, S. D., et al. (2023). Control of dynamic sp3-C stereochemistry. ResearchGate. Retrieved from [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

  • Eliel, E. L. (1983). Asymmetric synthesis and Cram's (chelate) rule. Pure and Applied Chemistry, 55(11), 1769-1774. Retrieved from [Link]

  • Ortiz-Alvarado, R., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 61(3), 229-242. Retrieved from [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Retrieved from [Link]

  • Oishi, T. (1993). Some Stereoselective Carbon-carbon Bond-forming Reactions Realized by Using Sugar-derived Chiral Templates. Journal of Synthetic Organic Chemistry, Japan, 51(6), 506-518. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Johnson, R. A., & Sharpless, K. B. (2004). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. ChemInform, 27(38). Retrieved from [Link]

  • Cohen, Y., & Marek, I. (2020). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry, 85(23), 15474–15482. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]

  • Reddit. (2023). Did I understand the Sharpless epoxidation correctly?. r/OrganicChemistry. Retrieved from [Link]

  • Ruppel, J. V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(11), 2273–2276. Retrieved from [Link]

  • Organic Reactions. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

Sources

Application Note: Diastereoselective Reduction of Ketones Using (+)-Diisopropyl L-Tartrate (L-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the diastereoselective and enantioselective reduction of ketones utilizing (+)-Diisopropyl L-tartrate (L-DIPT) as a chiral modifier for Sodium Borohydride (NaBH


). While NaBH

is a standard achiral reducing agent, its modification with tartaric acid derivatives generates chiral acyloxyborohydride species in situ. This method is particularly valuable for the reduction of functionalized ketones (e.g.,

-keto esters,

-keto esters) and specific prochiral substrates where high stereocontrol is required without the use of expensive transition metal catalysts.

Introduction & Mechanistic Principles[1][2]

The Challenge of Stereocontrol

Standard reduction of ketones with NaBH


 proceeds via a hydride attack from the least hindered face (Felkin-Anh control) or, in cyclic systems, via axial/equatorial attack preferences. However, achieving high diastereoselectivity  (in substrates with existing chiral centers) or enantioselectivity  (in prochiral substrates) often requires a reagent that can override inherent substrate bias.
The L-DIPT/NaBH System

(+)-Diisopropyl L-tartrate acts as a chiral ligand that modifies the coordination sphere of the boron atom. Unlike simple solvation, L-DIPT reacts with NaBH


 to release hydrogen gas and form a chiral acyloxyborohydride complex .

Key Mechanistic Features:

  • Ligand Exchange: The hydroxyl groups of the tartrate react with the borohydride, displacing hydrides and forming B-O bonds.

  • Steric Shielding: The bulky isopropyl ester groups of L-DIPT create a chiral pocket, sterically hindering one face of the hydride donor.

  • Lewis Acid Activation: The resulting boron species often acts as a Lewis acid, coordinating the ketone oxygen to activate it for intramolecular hydride transfer.

Mechanistic Pathway Diagram

ReductionMechanism Figure 1: Mechanistic pathway of NaBH4 modification by L-DIPT and subsequent ketone reduction. NaBH4 NaBH4 (Sodium Borohydride) Complex Chiral Acyloxyborohydride Complex (In Situ) NaBH4->Complex Reflux in THF LDIPT (+)-Diisopropyl L-Tartrate (Chiral Ligand) LDIPT->Complex Ligand Exchange TS Transition State (Face-Selective Hydride Transfer) Complex->TS Coordination H2 H2 Gas (Byproduct) Complex->H2 Evolution Ketone Prochiral/Chiral Ketone Substrate Ketone->TS Substrate Binding Product Chiral Alcohol (Enriched Diastereomer) TS->Product Reductive Elimination

Materials and Equipment

Reagents
ReagentGrade/PurityRoleNotes
Sodium Borohydride (NaBH

)
>98% PowderReducing AgentMust be dry; avoid pellets if possible for faster dissolution.
(+)-Diisopropyl L-tartrate >99% (Optical Purity)Chiral LigandThe "L" isomer directs specific stereochemistry (usually S-alcohols from aryl ketones, but substrate dependent).
Tetrahydrofuran (THF) Anhydrous (<50 ppm H

O)
SolventCritical: Water decomposes the active borohydride species.
Substrate (Ketone) >98%ReactantPre-dry if hygroscopic.
HCl (1M) or NH

Cl
Reagent GradeQuenching AgentUsed to hydrolyze the borate ester intermediate.
Equipment
  • Two-neck round-bottom flask (flame-dried).

  • Magnetic stirrer with heating capability.

  • Inert gas line (Nitrogen or Argon).

  • Reflux condenser.

  • Low-temperature bath (Ice/Salt or Cryocooler if optimization requires <0°C).

Experimental Protocol

This protocol describes the reduction of a generic phenyl ketone.[1] Adjust stoichiometry based on the specific molecular weight of your substrate.

Phase 1: Preparation of the Chiral Reducing Complex (Critical Step)

The active reducing species is NOT formed by simple mixing; it requires thermal activation to drive the ligand exchange.

  • Setup: Equip a flame-dried 100 mL two-neck flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvent Charge: Add Anhydrous THF (20 mL) to the flask.

  • Ligand Addition: Add (+)-Diisopropyl L-tartrate (2.34 g, 10.0 mmol) . Stir until dissolved.

  • Hydride Addition: Carefully add NaBH

    
     (0.38 g, 10.0 mmol)  in one portion.
    
    • Safety Note: Hydrogen gas evolution may occur.[2] Ensure proper venting.

  • Activation: Heat the mixture to reflux (approx. 66°C) for 4 to 6 hours .

    • Observation: The mixture may become cloudy or change viscosity. This indicates the formation of the modified borohydride species.

  • Cooling: Cool the mixture to the desired reaction temperature.

    • Standard: Room Temperature (20–25°C).

    • High Selectivity:[3][2][4] Cool to -20°C or 0°C (Reaction rate will decrease significantly).

Phase 2: Reduction of the Substrate[6]
  • Substrate Preparation: Dissolve the Ketone (5.0 mmol) in a minimal amount of anhydrous THF (5 mL).

    • Note: Using a 2:1 ratio of Complex:Ketone is standard to ensure maximum stereochemical influence.

  • Addition: Add the ketone solution dropwise to the stirred catalyst mixture over 10–15 minutes.

  • Incubation: Stir at the set temperature. Monitor consumption of starting material via TLC or HPLC.

    • Typical Duration: 2–12 hours depending on steric bulk.

Phase 3: Workup and Isolation
  • Quenching: Carefully add 1M HCl (10 mL) dropwise at 0°C.

    • Caution: Vigorous bubbling (H

      
      ) will occur as excess hydride is destroyed.
      
  • Hydrolysis: Stir the biphasic mixture for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash combined organics with Brine (20 mL), dry over Na

    
    SO
    
    
    
    , and concentrate
    • Purification: Flash column chromatography is usually required to separate the alcohol from the liberated tartrate ligand.

Workflow Visualization

ExperimentalWorkflow Figure 2: Step-by-step experimental workflow for L-DIPT mediated reduction. start Start: Dry Glassware & N2 Atmosphere step1 Dissolve L-DIPT in THF start->step1 step2 Add NaBH4 (Solid) step1->step2 step3 Reflux (4-6 hrs) Form Active Complex step2->step3 step4 Cool to Reaction Temp (0°C to RT) step3->step4 step5 Add Ketone Solution (Dropwise) step4->step5 step6 Monitor Reaction (TLC/HPLC) step5->step6 decision Conversion Complete? step6->decision decision->step6 No quench Quench with 1M HCl decision->quench Yes workup Extract & Purify quench->workup end Final Chiral Alcohol workup->end

Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendationImpact on Result
Ligand:Hydride Ratio 1:1 is stoichiometric; 2:1 (Ligand excess) often improves ee%.Excess ligand ensures no "naked" NaBH

remains, which would cause racemic reduction.
Temperature Reflux for complexation; Low temp for reduction.High temp complexation is mandatory. Low temp reduction improves face selectivity.
Solvent Quality THF (Anhydrous).Moisture destroys the catalyst, lowering yield and potentially altering selectivity.
Additives Lewis Acids (e.g., MgBr

).
In some cases, adding a metal salt can tighten the transition state chelation.
Troubleshooting Guide
  • Problem: Low Enantiomeric Excess (ee < 50%).

    • Root Cause:[3][5][6][7] Incomplete formation of the chiral complex. Unreacted NaBH

      
       is reducing the ketone non-selectively.
      
    • Solution: Increase the reflux time during Phase 1 or increase the L-DIPT loading to 1.2 equivalents relative to NaBH

      
      .
      
  • Problem: No Reaction / Very Slow Rate.

    • Root Cause:[3][5][6][7] The complex is too sterically hindered or the temperature is too low.

    • Solution: Allow the reaction to warm to Room Temperature. Ensure the ketone is soluble in the reaction medium.

  • Problem: Product is Racemic.

    • Root Cause:[3][5][6][7] Wet solvent hydrolyzed the chiral complex, reverting it to boric acid and free ligand.

    • Solution: Re-distill THF over Sodium/Benzophenone or use fresh molecular sieves.

References

  • Hirao, A., et al. (1981).[8] "Asymmetric reduction of aromatic ketones with reagents prepared from sodium borohydride and various carboxylic acids in the presence of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose." Journal of the Chemical Society, Perkin Transactions 1, 900-905. Link

  • Yamada, K., et al. (1983). "Enantioselective reduction of ketones with sodium borohydride in the presence of chiral ligands." Journal of Organic Chemistry.
  • Naimi-Jamal, M. R., et al. (2009). "Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones."[9] European Journal of Organic Chemistry. Link

  • Singh, V. K. (1992). "Practical and useful methods for the enantioselective reduction of unsymmetrical ketones." Synthesis, 1992(7), 605-617. (Review of chiral borohydride methods).

Sources

Optimizing Enantioselectivity in Sharpless Epoxidation: A Deep Dive into Solvent and Temperature Effects with (+)-Diisopropyl L-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Sharpless Asymmetric Epoxidation stands as a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of prochiral allylic alcohols into valuable chiral epoxides. This powerful reaction, which garnered K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry, relies on a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral tartrate ester, and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, with (+)-diisopropyl L-tartrate ((+)-DIPT) being a commonly employed and commercially available option.

This application note provides an in-depth technical guide on the critical roles of solvent and temperature in modulating the efficacy and stereochemical outcome of the Sharpless epoxidation when utilizing (+)-DIPT. We will explore the mechanistic underpinnings of these effects and provide detailed protocols to empower researchers to optimize this pivotal transformation for their specific synthetic challenges.

The Mechanistic Heart of Selectivity: The Titanium-Tartrate Dimer

The remarkable enantioselectivity of the Sharpless epoxidation originates from the formation of a dimeric titanium-tartrate complex in solution.[1] This C₂-symmetric catalyst creates a chiral environment that directs the delivery of the oxygen atom from the coordinated TBHP to one specific face of the allylic alcohol's double bond.[2] The allylic alcohol substrate coordinates to one of the titanium centers, positioning the double bond for intramolecular oxygen transfer.

The use of (+)-DIPT as the chiral ligand directs the epoxidation to the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right quadrant. This predictable stereochemical outcome is a key advantage of the reaction.

The Critical Influence of the Reaction Environment: Solvent Effects

The choice of solvent is paramount in a Sharpless epoxidation, as it can significantly impact both the reaction rate and, more importantly, the enantioselectivity. While dichloromethane (CH₂Cl₂) is the most commonly employed and often the optimal solvent, understanding the properties of different solvents allows for rational optimization.

Key Considerations for Solvent Selection:

  • Polarity and Coordination: Non-coordinating, non-polar to moderately polar solvents are generally preferred. Highly polar or coordinating solvents can compete with the tartrate ligand for binding to the titanium center, disrupting the chiral integrity of the catalyst and leading to a decrease in enantioselectivity.

  • Solubility: The solvent must be capable of dissolving the allylic alcohol substrate and the catalyst components at the desired reaction temperature.

  • Boiling Point: A low boiling point, as in the case of dichloromethane, facilitates easy removal of the solvent during workup.

Below is a comparative analysis of common solvents for the Sharpless epoxidation of a model substrate, geraniol, using (+)-DIPT.

SolventDielectric Constant (ε)Typical Enantiomeric Excess (ee%)Typical Yield (%)Senior Scientist's Insights
Dichloromethane (CH₂Cl₂) 9.1>95% >90% The gold standard. Its moderate polarity and non-coordinating nature provide an excellent balance for catalyst stability and substrate solubility, consistently delivering high enantioselectivity.
Toluene 2.490-95%85-95%A viable alternative, particularly for larger-scale reactions where the higher boiling point can be advantageous. Enantioselectivity is often slightly lower than with CH₂Cl₂.
Hexane 1.985-92%80-90%While non-polar, solubility of the catalyst complex can be a limiting factor, potentially leading to lower reaction rates and slightly diminished enantioselectivity.
Tetrahydrofuran (THF) 7.6<50%VariableA poor choice. As a coordinating solvent, THF disrupts the chiral catalyst assembly, leading to a dramatic loss of enantioselectivity.
Acetonitrile (CH₃CN) 37.5<30%VariableThe high polarity and coordinating ability of acetonitrile are detrimental to the reaction, resulting in very low enantioselectivity.

The Temperature Tightrope: Balancing Rate and Enantioselectivity

Temperature is a critical parameter that must be carefully controlled to achieve optimal results in the Sharpless epoxidation. Lower temperatures generally favor higher enantioselectivity. This can be rationalized by considering the transition states leading to the two possible epoxide enantiomers. The difference in activation energy (ΔΔG‡) between these two pathways is often small.[3] Lowering the temperature amplifies the effect of this small energy difference, leading to a greater preference for the formation of one enantiomer.

However, excessively low temperatures can significantly decrease the reaction rate, leading to impractically long reaction times. Therefore, a balance must be struck.

General Temperature Guidelines:

  • -20 °C: This is the most commonly cited and often optimal temperature for a wide range of allylic alcohols. It provides an excellent compromise between reaction rate and enantioselectivity.

  • -40 °C to -30 °C: For substrates that exhibit lower enantioselectivity at -20 °C, decreasing the temperature further can often lead to an improvement in the ee.

  • 0 °C to Room Temperature: While the reaction will proceed at these temperatures, a significant decrease in enantioselectivity is typically observed. These temperatures are generally not recommended for achieving high stereocontrol.

The following table illustrates the general trend of temperature effects on the epoxidation of a generic allylic alcohol.

Temperature (°C)Enantiomeric Excess (ee%)Reaction RateSenior Scientist's Insights
-40 Highest (>98%)SlowestRecommended for challenging substrates where maximizing enantioselectivity is the primary goal and longer reaction times are acceptable.
-20 High (95-98%)ModerateThe standard starting point for optimization. Offers an excellent balance for most substrates.
0 Moderate (80-90%)FastMay be considered for very reactive substrates or in process chemistry where throughput is a major consideration, but at the cost of enantiopurity.
25 (Room Temp.) Low (<80%)FastestGenerally not recommended for asymmetric synthesis due to significant erosion of enantioselectivity.

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction process, the following diagrams illustrate the catalytic cycle of the Sharpless epoxidation and a general experimental workflow.

Sharpless_Epoxidation_Cycle Catalyst [Ti₂(DIPT)₂(OiPr)₄] Active_Catalyst [Ti₂(DIPT)₂(OiPr)₃(Allyl Alcohol)] Catalyst->Active_Catalyst Allylic Alcohol - iPrOH Oxidant_Complex [Ti₂(DIPT)₂(OiPr)₂(Allyl Alcohol)(TBHP)] Active_Catalyst->Oxidant_Complex TBHP - iPrOH Epoxide_Complex [Ti₂(DIPT)₂(OiPr)₃(Epoxy Alcohol)] Oxidant_Complex->Epoxide_Complex Oxygen Transfer Epoxide_Complex->Catalyst Epoxy Alcohol Product + iPrOH

Catalytic cycle of the Sharpless asymmetric epoxidation.

Experimental_Workflow A Setup Inert Atmosphere (N₂ or Ar) B Add Anhydrous Solvent (e.g., CH₂Cl₂) A->B C Cool to Desired Temperature (e.g., -20 °C) B->C D Add (+)-DIPT C->D E Add Ti(OiPr)₄ Stir for 30 min D->E F Add Allylic Alcohol Substrate E->F G Slowly Add TBHP Solution F->G H Monitor Reaction by TLC G->H I Aqueous Workup H->I Upon Completion J Purification (e.g., Column Chromatography) I->J

General experimental workflow for the Sharpless epoxidation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting a Sharpless asymmetric epoxidation.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted for the catalytic version of the reaction, which is more atom-economical and the current standard.

Materials:

  • Geraniol

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add powdered 3Å molecular sieves (approximately equal in weight to the allylic alcohol).

  • Add anhydrous dichloromethane (to make a final substrate concentration of approximately 0.1 M) and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • To the cooled and stirred suspension, add (+)-DIPT (6 mol%) via syringe.

  • Add Ti(OiPr)₄ (5 mol%) dropwise via syringe. The solution will typically turn a pale yellow. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • Add geraniol (1.0 eq) to the reaction mixture.

  • Slowly add the anhydrous solution of TBHP in toluene (1.5 eq) dropwise over a period of 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir the biphasic mixture vigorously for at least 1 hour.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography on silica gel.

Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation

This protocol is based on the original stoichiometric conditions and may be useful for certain substrates or for comparison purposes.

Materials:

  • Allylic alcohol

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

  • Add Ti(OiPr)₄ (1.0 eq) followed by (+)-DIPT (1.2 eq) via syringe.

  • Add the allylic alcohol (1.0 eq) to the mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (2.0 eq), maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.

  • Quench the reaction by adding water. A biphasic mixture will form.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Conclusion

The Sharpless asymmetric epoxidation is a robust and highly reliable method for the synthesis of chiral epoxides. The judicious selection of solvent and precise control of temperature are critical for maximizing both the yield and, most importantly, the enantioselectivity of this transformation when using (+)-diisopropyl L-tartrate. Dichloromethane and a reaction temperature of -20 °C represent the standard, highly effective conditions for a broad range of substrates. However, a nuanced understanding of how these parameters influence the delicate balance of the catalytic cycle empowers the synthetic chemist to fine-tune the reaction for optimal outcomes, even with challenging substrates. By following the detailed protocols and considering the insights provided, researchers can confidently apply this Nobel Prize-winning reaction to advance their synthetic endeavors in drug discovery and beyond.

References

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Macmillan Group. (2002). The Career of K. Barry Sharpless. [Link]

  • MDPI. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules, 27(14), 4501. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Organic Syntheses. (2025). Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses, 102, 1-18. [Link]

  • Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Retrieved from [Link]

  • Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

  • Scribd. (n.d.). Sharpless, 1987, Catalytic Asymmetric Epoxidation and Kinetic Resolution - Modified Procedures Including in Situ Derivatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

Sources

(+)-Diisopropyl L-tartrate modified crotylboronates for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (+)-Diisopropyl L-Tartrate Modified Crotylboronates for Asymmetric Synthesis

Executive Summary

The construction of stereochemically dense polypropionate motifs—common in macrolide antibiotics (e.g., erythromycin, rifamycin)—requires precise control over relative (syn/anti) and absolute stereochemistry.[1] (+)-Diisopropyl L-tartrate (DIPT) modified crotylboronates, known as Roush reagents , provide a highly reliable, reagent-controlled method for the asymmetric allylation of aldehydes.[1]

Unlike Lewis-acid catalyzed methods which can be substrate-dependent, Roush reagents utilize a predictable Zimmerman-Traxler transition state to deliver high enantioselectivity (typically >95% ee) and diastereoselectivity.[1] This guide details the synthesis of the (E)-crotylboronate reagent (yielding anti products) and the standard crotylation protocol, emphasizing the critical handling required to maintain reagent isomeric purity.[1]

Mechanistic Principles & Stereochemical Logic

The reaction proceeds via a Type II allylation mechanism involving a six-membered, chair-like Zimmerman-Traxler transition state.[1]

  • Diastereoselectivity (Anti vs. Syn): Determined by the geometry of the crotyl double bond.[1]

    • (E)-Crotylboronates

      
      anti -homoallylic alcohols.[1][2][3][4][5]
      
    • (Z)-Crotylboronates

      
      syn -homoallylic alcohols.[1][4][5][6]
      
  • Enantioselectivity: Controlled by the chiral tartrate auxiliary.[1] The bulky isopropyl esters of the tartrate adopt a specific conformation to minimize dipole interactions, effectively shielding one face of the boron atom and forcing the aldehyde to approach from the unhindered face.[1]

Diagram 1: Stereochemical Outcome & Transition State Logic

RoushMechanism cluster_logic Stereochemical Rule Reagent Trans-2-Butene (Precursor) ECrotyl (E)-Crotyl Potassium Reagent->ECrotyl n-BuLi, t-BuOK -50°C (Critical) Boronate (E)-Crotylboronate (+)-DIPT Modified ECrotyl->Boronate 1. B(OiPr)3 2. (+)-DIPT TS Zimmerman-Traxler TS (Chair-like) Boronate->TS + Aldehyde (RCHO) -78°C, Toluene Product Anti-Homoallylic Alcohol (High ee%) TS->Product Hydrolysis Rule (E)-Crotyl + (+)-DIPT creates (R,R)-like environment -> Anti Product (Re-face attack)

Caption: Workflow from precursor to product showing the critical dependence of the anti-product on the E-geometry of the crotylboronate.

Protocol 1: Synthesis of (+)-DIPT Modified (E)-Crotylboronate

Objective: Isolate high-purity (E)-crotylboronate. Critical Control Point: The metallation temperature must be strictly maintained at -50°C. Higher temperatures cause isomerization to the thermodynamically stable (Z)-isomer, eroding diastereoselectivity.[1]

Materials:
  • trans-2-Butene (condensed gas)[1][7]

  • 
    -Butyllithium (
    
    
    
    -BuLi)[1][8][7]
  • Potassium tert-butoxide (

    
    -BuOK)[1][7]
    
  • Triisopropyl borate [B(O

    
    -Pr)
    
    
    
    ][1]
  • (+)-Diisopropyl L-tartrate [(+)-DIPT][1]

  • Solvent: Anhydrous THF

  • Atmosphere: Dry Argon or Nitrogen[1]

Step-by-Step Procedure:
  • Metallation (Generation of Crotyl Potassium):

    • Charge a flame-dried 3-neck flask with

      
      -BuOK (1.0 equiv) and THF under Argon. Cool to -78°C.[1][4][5][7]
      
    • Condense trans-2-butene (1.2 equiv) into the flask via cannula.[1][7]

    • Add

      
      -BuLi (1.0 equiv) dropwise.[1]
      
    • Warm to -50°C and hold for exactly 25 minutes . The solution will turn bright yellow/orange.[1]

    • Note: Do not exceed -50°C or 30 minutes to prevent Z-isomer formation.[1]

    • Immediately re-cool to -78°C.

  • Borylation:

    • Add B(O

      
      -Pr)
      
      
      
      (1.0 equiv) dropwise at -78°C.[1]
    • Stir for 30 mins, then pour the mixture into a separatory funnel containing 1N HCl saturated with NaCl.

  • Esterification:

    • Separate the organic layer.[1][5][9]

    • Add (+)-DIPT (1.0 equiv) and MgSO

      
       (as desiccant) directly to the organic layer.[1]
      
    • Stir at room temperature for 2-4 hours.

    • Filter and concentrate under reduced pressure.[1]

    • Purification: Distillation is possible but often unnecessary if handled strictly.[1] The reagent is moisture-sensitive; store as a solution in toluene (approx 1.0 M) over 4Å molecular sieves at -20°C.[1]

Protocol 2: Asymmetric Crotylation of Aldehydes

Objective: Coupling of the Roush reagent with an aldehyde to form the polypropionate unit.[1] Standard: Toluene is the solvent of choice.[1] 4Å Molecular Sieves are mandatory to sequester trace water and improve reaction rate/enantioselectivity.[1]

Step-by-Step Procedure:
  • Setup:

    • Flame-dry a round-bottom flask containing powdered 4Å molecular sieves (approx. 500 mg per mmol aldehyde).

    • Add the (E)-crotylboronate reagent (1.2 – 1.5 equiv) dissolved in anhydrous Toluene.[1]

    • Cool the mixture to -78°C .

  • Addition:

    • Add the aldehyde (1.0 equiv) dissolved in a minimum amount of toluene dropwise over 10-15 minutes.

    • Stir at -78°C for 3–5 hours. Monitor by TLC (mini-workup required for TLC spot).

  • Workup (Choice of Two Methods):

    • Method A: Oxidative (Standard) [1]

      • Dilute with wet ether.[1]

      • Add 3N NaOH (2 mL/mmol) and 30% H

        
        O
        
        
        
        (1 mL/mmol).
      • Stir vigorously for 1 hour at room temperature.

      • Separate layers, extract aqueous with ether, dry (MgSO

        
        ), and concentrate.[1][9]
        
      • Pros: Complete removal of boron.[1] Cons: Oxidative conditions may affect sensitive substrates; destroys the tartrate auxiliary.[1]

    • Method B: Non-Oxidative (Auxiliary Recovery) [1]

      • Quench with dilute HCl or mix with an aqueous solution of inorganic base to hydrolyze the boronate.[1]

      • Alternatively, treat with diethanolamine or pseudoephedrine to precipitate the boron species.[1]

      • Pros: Allows recovery of the expensive chiral tartrate; milder.[1]

Diagram 2: Experimental Workflow & Decision Tree

ProtocolFlow Start Start: Aldehyde + Reagent Condition Toluene, -78°C 4Å Mol. Sieves Start->Condition Check Reaction Complete? Condition->Check Check->Condition No WorkupChoice Substrate Sensitivity? Check->WorkupChoice Yes Oxidative Method A: NaOH / H2O2 (Destructive Workup) WorkupChoice->Oxidative Robust Substrate NonOx Method B: Hydrolysis/Ethanolamine (Auxiliary Recovery) WorkupChoice->NonOx Acid/Ox-Sensitive Purify Flash Chromatography Oxidative->Purify NonOx->Purify End Pure Anti-Homoallylic Alcohol Purify->End

Caption: Decision tree for reaction monitoring and workup selection based on substrate stability.

Performance Data & Validation

The following table summarizes typical results using (+)-DIPT modified (E)-crotylboronates. Note the high selectivity for anti diastereomers.[1][9][10][11]

Substrate (Aldehyde)Product StereochemistryYield (%)Anti:Syn Ratioee (%)
Benzaldehyde(1R, 2R)-anti85>98:298
Cyclohexanecarbaldehyde(1R, 2R)-anti79>98:2>95
Propionaldehyde(Anti)8297:394

-Methylcinnamaldehyde
(Anti)88>95:596

Data aggregated from Roush et al. (See References 1, 2).[1][4]

Troubleshooting & Optimization

  • Low Diastereoselectivity (Low Anti:Syn ratio):

    • Cause: Isomerization of the reagent.[1][8]

    • Fix: During reagent synthesis, ensure the metallation step never exceeds -50°C. If the reagent contains (Z)-crotylboronate impurities, the syn product will form.[1]

  • Low Conversion:

    • Cause: Wet solvent or degraded reagent (hydrolysis).[1]

    • Fix: Freshly activate 4Å molecular sieves (flame dry under vacuum). Titrate the reagent or use a larger excess (2.0 equiv) if the reagent is old.[1]

  • Mismatched Cases:

    • Context: When reacting with a chiral aldehyde, the inherent facial bias of the aldehyde may oppose the reagent.[1]

    • Fix: Switch to the enantiomeric reagent [(-)-DIPT modified] to assess the "matched" case, or use double-asymmetric induction models to predict the major isomer.

References

  • Roush, W. R.; Walts, A. E.; Hoong, L. K. "Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters of tartaric acid."[1][4] Journal of the American Chemical Society, 1985 , 107, 8186–8190.[1][4] Link

  • Sun, H.; Roush, W. R.; Candito, D. A.; Blanchot, M.; Lautens, M. "Synthesis of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate and its Reaction with Aldehydes."[1][12] Organic Syntheses, 2011 , 88, 181-196.[1][12] Link

  • Roush, W. R. "Allylorganometallics."[1][13] Comprehensive Organic Synthesis, 1991 , 2, 1-53.[1]

  • Chen, M.; Roush, W. R. "Highly Stereoselective Synthesis of anti,anti-Dipropionate Stereotriads."[1][11] Journal of the American Chemical Society, 2012 , 134, 3925–3931.[1][11] Link

Sources

Troubleshooting & Optimization

Improving enantioselectivity in Sharpless epoxidation with (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting for (+)-Diisopropyl L-tartrate (L-DIPT) Systems

Introduction: The System Architecture

Welcome to the SAE Technical Support Center. You are utilizing the Sharpless Asymmetric Epoxidation , a titanium-catalyzed oxidation of allylic alcohols.[1][2][3][4][5][6][7][8][9]

The core engine of this reaction is a dimeric titanium-tartrate complex . When using (+)-Diisopropyl L-tartrate ((+)-DIPT) , you are specifically targeting the formation of the epoxide on the


-face  (bottom face) of the alkene, assuming the allylic alcohol is drawn in the standard orientation (hydroxyl group at bottom right).

Why (+)-DIPT? While Diethyl Tartrate (DET) is the standard, (+)-DIPT is often deployed for:

  • Enhanced Enantioselectivity: The bulkier isopropyl groups can provide superior facial discrimination for specific substrates compared to the ethyl groups of DET.

  • Solubility Profiles: DIPT complexes often exhibit different solubility characteristics in CH₂Cl₂ (DCM), which can be advantageous for lipophilic substrates.

Module 1: Critical Parameter Optimization (The "Golden Rules")

Before troubleshooting, verify your system aligns with these three non-negotiable parameters. Deviations here account for 90% of failure modes.

1. The Water-Exclusion Principle (The "Sieve" Rule)

Titanium(IV) isopropoxide (


) is extremely hygroscopic. In the presence of water, it hydrolyzes to form inactive 

oligomers.
  • The Fix: You must use activated 3Å or 4Å Molecular Sieves (powdered is best).

  • Impact: Without sieves, you are forced to use stoichiometric Titanium (100 mol%). With sieves, you can run the "Catalytic Modification" (Gao et al., 1987) using only 5-10 mol% Titanium, which drastically simplifies workup and improves yield.

2. The Ligand-to-Metal Ratio (The "10% Excess" Rule)
  • The Ratio: You generally need 10-20% more Tartrate than Titanium .

    • Standard Catalytic Load: 5% Ti : 6% (+)-DIPT.

  • The Physics: If

    
    , the excess unligated Titanium acts as a potent, non-selective Lewis acid catalyst. This causes a "racemic background reaction," destroying your enantiomeric excess (ee).
    
3. The "Aging" Period
  • The Step: After mixing

    
     and (+)-DIPT in DCM with sieves, you must let the mixture stir (typically 20-30 mins at -20°C) before adding the oxidant or substrate.
    
  • The Physics: This allows the thermodynamic equilibration of the active dimeric catalyst species. Skipping this results in a chaotic mixture of monomeric and oligomeric species with varying selectivities.

Module 2: Troubleshooting Guide (FAQ & Diagnostics)
Category A: Enantioselectivity Issues

Q: My product has low ee (<80%). What is failing? A: This is usually a competition between the chiral catalytic cycle and a non-selective background cycle.

  • Check Ligand Stoichiometry: Ensure your (+)-DIPT is at least 1.2 equivalents relative to Ti. If you used a 1:1 ratio, add more ligand.

  • Check Temperature: Are you running at -20°C? Higher temperatures increase the rate of the non-selective background reaction faster than the selective reaction.

  • Check Substrate Purity: Does your allylic alcohol contain unhindered olefinic impurities?

  • Non-Linear Effects: In rare cases, the catalyst aggregates. Try changing the concentration (usually 0.1 M to 0.5 M with respect to substrate).

Q: I am getting the wrong enantiomer. Why? A: You likely applied the mnemonic incorrectly or used the wrong tartrate isomer.

  • (+)-DIPT attacks from the Bottom (

    
    )  face.[5]
    
  • (-)-DIPT attacks from the Top (

    
    )  face.[5]
    
  • Verification: Ensure your allylic alcohol is drawn with the alkene vertical and the

    
     group at the bottom right .
    
Category B: Conversion & Yield Issues

Q: The reaction stalls at 50-60% conversion. A:

  • Water Contamination: If your sieves weren't activated, water killed the catalyst.

  • TBHP Quality: Are you using anhydrous TBHP (5.5M in decane/nonane)? Aqueous TBHP (70%) is detrimental to the catalytic version.

  • Catalyst Death: For sluggish substrates, the catalyst may degrade over time. Add a second aliquot of catalyst (Ti/DIPT mixture) to push to completion.

Category C: Workup Nightmares

Q: I have a thick, yellow emulsion that won't separate. A: Titanium emulsions are notorious. You need to chelate the Titanium to move it into the aqueous layer.

  • Solution 1 (Standard): The Gao Citrate Workup . Add a solution of Citric Acid/FeSO4. The Citrate binds Ti; the Iron reduces excess peroxide.

  • Solution 2 (Acid Sensitive): If your epoxide opens with acid, use the Sodium Sulfate method (wet ether + solid Na2SO4) or the Fluoride method (creates insoluble Ti-F species).

Module 3: Visual Diagnostics
Figure 1: Troubleshooting Decision Tree

SharplessTroubleshooting Start Problem Observed Issue_EE Low Enantioselectivity (ee < 90%) Start->Issue_EE Issue_Yield Low Yield / Conversion Start->Issue_Yield Issue_Workup Emulsion / Separation Start->Issue_Workup Check_Ratio Check Ti:Ligand Ratio Is Ligand > Ti? Issue_EE->Check_Ratio Check_H2O Check Water Content Did you use Sieves? Issue_Yield->Check_H2O Check_Method Current Method? Issue_Workup->Check_Method Fix_Ratio Fix: Increase (+)-DIPT to 10-20% excess Check_Ratio->Fix_Ratio No Check_Temp Check Temperature Is T > -20°C? Check_Ratio->Check_Temp Yes Fix_Temp Fix: Maintain -20°C Strictly Check_Temp->Fix_Temp Yes Fix_Sieves Fix: Add Activated 3Å/4Å MS Check_H2O->Fix_Sieves No Check_TBHP Check Oxidant Is TBHP Anhydrous? Check_H2O->Check_TBHP Yes Fix_TBHP Fix: Use TBHP in Decane/Toluene Check_TBHP->Fix_TBHP No Sol_Citrate Use Citric Acid/FeSO4 (Standard) Check_Method->Sol_Citrate Stable Epoxide Sol_Sulfate Use Na2SO4/Ether (Acid Sensitive) Check_Method->Sol_Sulfate Sensitive Epoxide

Caption: Diagnostic logic flow for identifying failure modes in Sharpless Epoxidation.

Module 4: Standard Operating Procedure (Catalytic + DIPT)

Objective: Synthesis of chiral epoxy alcohol using 5 mol% catalyst load.

Materials Table:

ComponentRoleStoichiometryNotes
Allylic Alcohol Substrate1.0 equivMust be dry.
(+)-DIPT Chiral Ligand0.06 - 0.075 equiv20-50% excess relative to Ti.
Ti(OiPr)₄ Pre-catalyst0.05 equivDistilled, stored under Argon.
TBHP Oxidant1.5 - 2.0 equiv5.5M in Decane (Anhydrous).
DCM Solvent0.1M - 0.5MAnhydrous (distilled from CaH₂).
3Å/4Å Sieves Desiccant0.5g / mmol substrateActivated (flame dried under vac).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask with a magnetic stir bar. Cool under Argon.

  • Solvent & Sieves: Add activated powdered molecular sieves and anhydrous DCM. Cool to -20°C (cryostat or dry ice/CCl4—Note: Acetone/Dry ice is -78°C, too cold; use 30% MeOH/Ice for approx -20°C).

  • Catalyst Formation:

    • Add (+)-DIPT .

    • Add Ti(OiPr)₄ .

    • CRITICAL: Stir for 20-30 minutes at -20°C. This is the "Aging" step where the active dimer forms.

  • Oxidant Loading: Add TBHP (in decane) dropwise. Stir for another 20-30 minutes at -20°C.

  • Reaction: Add the Allylic Alcohol (dissolved in minimal dry DCM) dropwise.

  • Monitoring: Stir at -20°C. Monitor by TLC. Reaction times vary (2h to 48h).

  • Quench (Gao Method):

    • While cold, add ether.

    • Add saturated aqueous

      
       (approx 1 mL per mmol).
      
    • Stir vigorously at room temp for 1 hour until a white powder forms.

    • Filter through Celite.

References
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[1][10] Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures Including in Situ Derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.[1][10]

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–499.

  • Organic Syntheses. (1998). Diethyl (2S,3S)-2,3-Epoxysuccinate. Organic Syntheses, Coll. Vol. 9, p.317.

Sources

Technical Support Center: Sharpless Asymmetric Epoxidation with (+)-Diisopropyl L-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sharpless-Katsuki Asymmetric Epoxidation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (+)-Diisopropyl L-tartrate (DIPT) for the enantioselective synthesis of 2,3-epoxyalcohols. Here, we address common challenges, particularly those leading to low reaction yields, and provide in-depth, field-tested solutions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of each component in the Sharpless Asymmetric Epoxidation?

A: The Sharpless epoxidation is a powerful tool for creating chiral epoxides from primary and secondary allylic alcohols.[1][2] The key components are:

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄): This acts as the central metal catalyst. It coordinates with the tartrate ligand, the allylic alcohol, and the oxidant to create a chiral environment for the oxygen transfer.[3][4]

  • (+)-Diisopropyl L-tartrate ((+)-DIPT): This is the chiral ligand that imparts enantioselectivity. It forms a C₂-symmetric complex with the titanium center, which directs the oxidant to one face of the alkene.[4] The choice of L-(+)-DIPT typically delivers the epoxide oxygen to the "bottom" face of the allylic alcohol when drawn in a standardized orientation.

  • tert-Butyl hydroperoxide (TBHP): This is the terminal oxidant that provides the oxygen atom for the epoxide ring.[1][3] Other oxidants like cumene hydroperoxide can also be used and may offer advantages for certain substrates.[4][5]

  • Molecular Sieves (3Å or 4Å): These are crucial for achieving high catalytic turnover.[1][6] They rigorously exclude water from the reaction mixture, which can otherwise hydrolyze the titanium catalyst and lead to its deactivation.[4]

Q2: Why is the presence of an allylic alcohol essential for this reaction?

A: The hydroxyl group of the allylic alcohol is a critical prerequisite for the Sharpless epoxidation.[1][7] It serves as a coordinating group, tethering the substrate to the titanium center. This pre-organization is fundamental to the catalyst's ability to control the facial selectivity of the epoxidation.[4] Simple, unfunctionalized alkenes are not suitable substrates for this specific catalytic system.

Q3: Can I use a catalytic amount of the titanium-tartrate complex?

A: Yes, one of the significant advancements in the Sharpless epoxidation methodology is the ability to use the titanium-tartrate complex in catalytic amounts (typically 5-10 mol%).[8] However, this is only effective in the stringent absence of water, which necessitates the use of activated molecular sieves.[5][6][7] Without molecular sieves, a stoichiometric amount of the complex is often required to achieve good conversion.[5]

Troubleshooting Guide: Low Chemical Yield

Low yield is one of the most common issues encountered in Sharpless epoxidations. The following section provides a systematic approach to diagnosing and resolving this problem.

Issue 1: Inactive or Deactivated Catalyst

A common reason for low yield is the deactivation of the titanium catalyst. The primary culprit is often water, but other factors can also contribute.

Symptoms:

  • The reaction fails to initiate or stalls after a short period.

  • A white precipitate (likely titanium dioxide) is observed in the reaction flask.[4]

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
Presence of Water The titanium(IV) isopropoxide and the active catalyst complex are extremely sensitive to moisture. Water hydrolyzes the catalyst to form inactive titanium oxides.[4]Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Crucially, add freshly activated 3Å or 4Å molecular sieves to the reaction mixture.[1][6]
Improper Catalyst Formation The active catalyst is a dimeric species formed from the reaction of Ti(Oi-Pr)₄ and DIPT.[1][9] Incorrect stoichiometry or addition order can lead to the formation of less active species.A slight excess of the tartrate ester (10-20 mol% relative to the titanium isopropoxide) is often beneficial.[8] It is common practice to pre-form the catalyst by stirring the Ti(Oi-Pr)₄ and (+)-DIPT in the solvent at a low temperature (e.g., -20 °C) before adding the substrate and oxidant.
Poor Quality Reagents Old or improperly stored Ti(Oi-Pr)₄ can hydrolyze over time. TBHP solutions can decompose, leading to a lower effective concentration of the oxidant.Use freshly opened or distilled Ti(Oi-Pr)₄. Titrate the TBHP solution to determine its exact concentration before use.
Workflow for Catalyst Preparation and Reaction Setup

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Assembly (at -20 °C) glassware Oven-dry all glassware start Add solvent and molecular sieves to flask glassware->start sieves Activate 3Å or 4Å molecular sieves sieves->start solvent Use anhydrous solvent (e.g., CH2Cl2) solvent->start reagents Verify quality of Ti(OiPr)4 and TBHP add_ti Add Ti(OiPr)4 reagents->add_ti add_ox Slowly add TBHP reagents->add_ox add_ligand Add (+)-DIPT start->add_ligand add_ligand->add_ti stir1 Stir for 30 min to pre-form catalyst add_ti->stir1 add_sub Add allylic alcohol stir1->add_sub add_sub->add_ox monitor Monitor reaction by TLC/GC add_ox->monitor

Caption: Recommended workflow for preparing and setting up the Sharpless epoxidation.

Issue 2: Substrate and Product Related Problems

Even with an active catalyst, certain substrates can be challenging, or the desired product may be unstable.

Symptoms:

  • The reaction is sluggish despite a properly formed catalyst.

  • TLC analysis shows the disappearance of starting material but no clean formation of the product spot.

  • Low isolated yield after workup, even if the reaction appeared to go to completion.

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Substrate Reactivity While the scope is broad, some allylic alcohols are inherently less reactive. For example, Z-substituted olefins are known to be less reactive and give lower selectivity than their E-counterparts.[8] Electron-withdrawing groups on the alkene can also slow the reaction.[5]Increase the reaction time or slightly raise the temperature (e.g., from -20 °C to 0 °C), though this may impact enantioselectivity. For particularly difficult substrates, using stoichiometric amounts of the catalyst may be necessary.[10]
Product Instability The resulting epoxy alcohol can be sensitive to the reaction or workup conditions.[10] Water-soluble products can be lost during aqueous workups. Acid-sensitive epoxides can undergo ring-opening. Some products may be prone to anchimerically assisted ring-opening if a suitably positioned heteroatom is present.[10]For water-soluble products, minimize the use of aqueous solutions during workup and perform multiple extractions. For acid-sensitive products, a "sodium sulfate workup" is recommended over a tartaric acid or basic workup to maintain neutral conditions.[10]
Kinetic Resolution Issues If using a racemic secondary allylic alcohol, the reaction performs a kinetic resolution.[1] By definition, the maximum yield of the epoxidized product is 50%. Attempting to push the reaction further will result in the epoxidation of the slower-reacting enantiomer, lowering the enantiomeric excess of the product.Monitor the reaction carefully and stop it at or near 50% conversion to maximize both yield and enantiomeric excess of the desired epoxide.
Troubleshooting Logic Diagram

G start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_substrate Is the substrate/product stable? check_catalyst->check_substrate Yes reagent_quality Check reagent quality (Ti, TBHP) check_catalyst->reagent_quality No reactivity Assess substrate reactivity (e.g., Z-olefin) check_substrate->reactivity No success Yield Improved check_substrate->success Yes catalyst_no No water_exclusion Ensure rigorous water exclusion (sieves, dry glassware) reagent_quality->water_exclusion catalyst_formation Review catalyst formation protocol (pre-mixing) water_exclusion->catalyst_formation re_run_catalyst Re-run with fresh reagents and strict anhydrous technique catalyst_formation->re_run_catalyst substrate_no No workup Modify workup procedure (e.g., Na2SO4 workup for sensitive products) reactivity->workup kinetic_res Consider kinetic resolution effects (stop at ~50% conversion) workup->kinetic_res re_run_substrate Re-run with optimized conditions for the specific substrate kinetic_res->re_run_substrate

Sources

Optimizing the ratio of Ti(OiPr)4 to (+)-Diisopropyl L-tartrate for high ee

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SAE-OPT-2024 Subject: Optimizing Ti(OiPr)4 / (+)-DIPT Ratio for Maximum Enantioselectivity

The Core Directive: The Golden Ratio

You are likely encountering variable enantiomeric excess (ee) because you are treating the Titanium-to-Ligand ratio as a mere formality. In the Sharpless Asymmetric Epoxidation (SAE), this ratio is the primary control valve for enantioselectivity.

The Standard: 1 : 1.2 (Ti : Ligand)

For the catalytic modification (using molecular sieves), the industry-standard stoichiometry is 1.0 equivalent of Ti(OiPr)4 to 1.2 equivalents of (+)-Diisopropyl L-tartrate (DIPT) .

The "Why" (Mechanistic Causality)

The SAE relies on a phenomenon called Ligand Acceleration Effect (LAE) .

  • The Chiral Pathway: The dimeric species

    
     catalyzes the epoxidation roughly 100 times faster  than free 
    
    
    
    .
  • The Racemic Danger: If any uncomplexed

    
     remains in solution, it will catalyze a background racemic reaction. While slower, it is active enough to erode your ee from >95% down to 80-85%.
    
  • The Solution: You must use a 10-20% excess of tartrate ligand relative to titanium. This thermodynamic pressure forces all titanium centers into the chiral dimeric manifold, effectively "starving" the racemic pathway.

Critical Warning: Do not exceed a 1:2 ratio. While excess ligand protects ee, a massive excess (like 1:3) acts as a kinetic inhibitor, drastically slowing conversion by occupying coordination sites needed for the oxidant (TBHP) and substrate.

Visualization: The Competition Pathway

The following diagram illustrates why the 1:1.2 ratio is critical for suppressing the racemic background reaction.

SAE_Mechanism Ti Free Ti(OiPr)4 (Achiral Catalyst) Complex Ti-DIPT Dimer (Chiral Catalyst) Ti->Complex + DIPT (Excess drives this) Racemic Racemic Epoxide (Low ee) Ti->Racemic Background Rxn (If Ti is free) DIPT (+)-DIPT (Chiral Ligand) DIPT->Ti 1.2 eq suppresses free Ti ChiralProd Chiral Epoxide (>95% ee) Complex->ChiralProd Fast Reaction (Ligand Acceleration) Substrate Allylic Alcohol Substrate->Racemic Substrate->ChiralProd

Figure 1: Ligand Acceleration and the suppression of the racemic background pathway via excess tartrate.

Troubleshooting Guide: Why is my ee low?

If you are using the 1:1.2 ratio and still seeing low ee, consult the diagnostic matrix below.

SymptomProbable CauseThe Fix
Low ee (50-80%) Moisture Contamination. Water reacts with Ti(OiPr)4 to form Ti-oxo clusters that are catalytically active but achiral.Add Activated 4Å Molecular Sieves. This is mandatory for the catalytic method. Use 100 mg sieves per mmol of substrate.
Low ee (80-90%) Insufficient Aging. The chiral dimer takes time to assemble. If you add oxidant immediately, the reaction starts before the catalyst is ready.Age the Catalyst. Stir Ti(OiPr)4 and DIPT for 20-30 minutes at -20°C before adding TBHP.
No Conversion Sieve Overload. Unactivated or extremely acidic molecular sieves can degrade the epoxide or kill the catalyst.Activate Sieves Properly. Flame dry under vacuum or bake at 200°C overnight.
Nonlinear Effects Temperature Fluctuations. The enantioselectivity is temperature-dependent.Maintain -20°C. Use a cryostat or a reliable dry ice/acetone bath. Do not let it warm up until completion.

Validated Experimental Protocol (Catalytic Method)

This protocol is based on the optimization by Gao & Sharpless (1987). It is designed to be self-validating: if the color changes or viscosity shifts unexpectedly, abort and check moisture levels.

Reagents:

  • Ti(OiPr)4: Distilled, stored under Argon.[1]

  • (+)-DIPT: Distilled or recrystallized.

  • TBHP: 5.5M in decane (anhydrous).

  • DCM: Anhydrous (distilled from CaH2).

  • 4Å Molecular Sieves: Activated powder/pellets.

Workflow Diagram

SAE_Protocol Step1 1. Preparation Flame-dry flask, add 4Å Sieves + DCM Cool to -20°C Step2 2. Complexation Add DIPT (1.2 eq relative to Ti) Add Ti(OiPr)4 (5-10 mol%) Step1->Step2 Step3 3. Aging (CRITICAL) Stir 30 mins at -20°C Allows dimer formation Step2->Step3 Equilibrium Establishment Step4 4. Oxidation Setup Add TBHP (slowly) Stir 10-20 mins Step3->Step4 Step5 5. Reaction Add Allylic Alcohol (dropwise) Monitor via TLC Step4->Step5

Figure 2: Step-by-step execution for the Catalytic Sharpless Epoxidation.

Step-by-Step Execution:
  • Setup: In a flame-dried flask under inert atmosphere (N2 or Ar), add activated 4Å molecular sieves (approx. 0.5g per 10 mmol substrate) and anhydrous DCM . Cool to -20°C .

  • Catalyst Formation: Add (+)-DIPT (0.06 - 0.12 eq) followed by Ti(OiPr)4 (0.05 - 0.10 eq).

    • Note: The standard catalytic load is 5% Ti / 6% DIPT.

  • Aging (The Checkpoint): Stir at -20°C for 20-30 minutes .

    • Observation: The solution should remain clear and homogeneous. Cloudiness indicates water ingress.

  • Oxidant Addition: Add TBHP (1.5 - 2.0 eq, 5.5M in decane) dropwise. Stir for another 10-20 minutes to allow the Ti-peroxo species to form.

  • Substrate Addition: Add the allylic alcohol (1.0 eq) dissolved in a minimal amount of DCM dropwise.

  • Workup: Quench with aqueous tartaric acid/FeSO4 solution to break the emulsion and chelate titanium.

Frequently Asked Questions (FAQs)

Q: Can I use Titanium Ethoxide Ti(OEt)4 instead of Isopropoxide? A: No. The rate of ligand exchange on the titanium center depends on the alkoxide bulk. Ethoxide exchanges too slowly, preventing the rapid formation of the active chiral dimer. Isopropoxide is the specific ligand required for the kinetics of this reaction [1].

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: No. If the reaction dies, it is usually because water has entered the system and destroyed the catalyst, or the molecular sieves have adsorbed the catalyst. Instead of adding more Ti, try adding more TBHP first. If that fails, restart with strictly dried sieves.

Q: Why do I need to use decane/nonane solutions of TBHP? Can I use aqueous TBHP? A: Absolutely not. Aqueous TBHP (70%) introduces massive amounts of water, which hydrolyzes the Ti catalyst immediately. You must use anhydrous TBHP solutions (in decane, toluene, or DCM) [2].

Q: Does the order of addition really matter? A: Yes. Adding the substrate before the catalyst is aged can result in the substrate coordinating to free (achiral) titanium before the chiral complex is formed. Always Age: Ti + Ligand -> Age -> TBHP -> Substrate.

References

  • Katsuki, T., & Sharpless, K. B. (1980).[2] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[2][3] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[3] Journal of the American Chemical Society, 109(19), 5765–5780.[3][4] Link[3]

  • Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[5] Journal of the American Chemical Society, 113(1), 113–126. Link

Sources

How to activate molecular sieves for anhydrous Sharpless epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Activation of Molecular Sieves for Catalytic Asymmetric Epoxidation (CAE)

Executive Summary: The "Water Problem"

Why this matters: In Sharpless Asymmetric Epoxidation (SAE), water is not merely a contaminant; it is a catalyst poison. The active species is a dimeric Titanium-Tartrate complex.[1] Water hydrolyzes this complex, forming inactive polymeric titanium dioxide species (


).[1]
  • Without Sieves: You must use stoichiometric quantities (50-100 mol%) of the Ti-catalyst to outcompete hydrolysis.

  • With Activated Sieves: You can run the reaction catalytically (5-10 mol% loading), as defined in the seminal 1987 Gao/Sharpless protocol.

The Critical Failure Point: Commercial "activated" sieves are rarely dry enough for SAE. They must be thermally activated under high vacuum immediately prior to use.

Core Protocol: The "Gold Standard" Activation

Standard Operating Procedure (SOP-SAE-001)

Objective: Reduce residual water content to <10 ppm using high-vacuum flame drying or muffle furnace activation. Material: Molecular Sieves, 4Å (Powdered).[2] Note: While 3Å sieves are superior for general DCM drying, the Sharpless protocol historically specifies 4Å. Powdered form is mandatory for reaction kinetics; pellets adsorb water too slowly during the reaction.

Method A: High-Vacuum Flame Drying (Recommended for <10g)

This method provides the highest confidence for immediate use.

  • Preparation: Place powdered 4Å molecular sieves into a Schlenk flask or a round-bottom flask with a high-vacuum valve.

    • Caution: Do not fill more than 1/3 full to prevent "bumping" of the powder into the manifold.

  • Vacuum Stage: Connect to a high-vacuum manifold (<0.1 mmHg). Open the valve slowly to avoid sucking powder into the line.

  • Thermal Activation:

    • Use a Bunsen burner (blue flame) or heat gun (

      
      ).
      
    • Heat the flask moving from the bottom up. You will see water vapor release (glass may fog near the neck).

    • Continue heating until no condensation is visible and the sieves flow freely like dry sand.

  • Cooling: Allow to cool to room temperature under dynamic vacuum.

  • Backfill: Backfill with dry Nitrogen or Argon. Close the valve.

Method B: Muffle Furnace (Bulk Preparation)

Best for preparing larger batches (>50g).

  • Heating: Place sieves in a wide glass or porcelain dish. Heat in a muffle furnace at 350–400°C for 12–15 hours (overnight).

  • Transfer (The Critical Step):

    • Remove from furnace.

    • Immediately transfer to a desiccator or a pre-weighed Schlenk flask while still hot (

      
      ).
      
    • Do not let them cool in open air; they will re-adsorb moisture within minutes.

  • Final Vacuum: Once in the flask, apply high vacuum as they cool to room temperature to remove any moisture picked up during transfer.

Visualization: Activation Workflow

ActivationWorkflow Start Raw MS (4Å Powder) Heat Heat Source (350-400°C) Start->Heat Initiate Vac High Vacuum (<0.1 mmHg) Heat->Vac Desorb H2O Fail FAIL: Re-adsorbed H2O Heat->Fail Cool in Air Cool Cool under Dynamic Vacuum Vac->Cool Prevent Re-adsorption Vac->Fail Leak Store Store under Ar/N2 (Schlenk Flask) Cool->Store Seal

Figure 1: Logical workflow for molecular sieve activation. Note the critical "Cool under Vacuum" step to prevent failure.

Troubleshooting Guide

Symptom: Reaction Stalls (<50% Conversion)

  • Root Cause: The catalyst (Ti-Tartrate) has crashed out.

  • Mechanism: Water content > catalyst loading. The Ti-complex hydrolyzed into polymeric

    
     (white precipitate).
    
  • Correction:

    • Check sieve activation. If unsure, add fresh, flame-dried sieves.

    • Increase catalyst loading to 20 mol%.

    • Critical Check: Did you use pellets? Pellets are too slow to scavenge the water introduced by the oxidant (TBHP). Use powder.

Symptom: Low Enantiomeric Excess (ee)

  • Root Cause: Non-selective background reaction.

  • Mechanism: Titanium tetraisopropoxide (

    
    ) is a catalyst for racemic epoxidation. The chiral tartrate ligand must bind to Ti to induce chirality.[1] Water interferes with this ligand exchange.
    
  • Correction:

    • Pre-age the catalyst: Stir

      
      , Tartrate, and Sieves for 20-30 mins before adding the oxidant/substrate. This ensures the "chiral pocket" is formed.
      
    • Verify solvent dryness (DCM should be distilled over

      
      ).
      

Symptom: "Muddy" or thick reaction mixture

  • Root Cause: Mechanical attrition of sieves.

  • Correction: While unsightly, this rarely affects chemistry. However, ensure you filter through a pad of Celite during workup to remove fine aluminosilicate dust which can clog extraction funnels.

Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Stall Stalled Reaction (White Precipitate) Type->Stall LowEE Low Enantioselectivity (<85% ee) Type->LowEE Water Excess Water: Hydrolysis of Catalyst Stall->Water Kinetics Slow Scavenging: Used Pellets not Powder Stall->Kinetics LowEE->Water Ligand Ligand Exchange Failure: Insufficient Aging LowEE->Ligand Sol1 Action: Switch to Powdered MS Increase Loading Water->Sol1 Kinetics->Sol1 Sol2 Action: Pre-stir Catalyst with MS for 30 min Ligand->Sol2

Figure 2: Decision tree for diagnosing reaction failures related to moisture and catalyst integrity.

Comparative Data: Activation Methods

MethodTemperatureTimeResidual WaterSuitability for SAE
Flame/High Vac >400°C15-30 min< 0.1%Excellent (Recommended)
Muffle Furnace 350-400°C12+ hours< 0.5%Good (If transferred hot)
Vacuum Oven 150-200°C24 hours1-2%Poor (Insufficient for SAE)
Microwave Variable5-10 minVariableRisky (Uneven heating)

Frequently Asked Questions (FAQs)

Q: Can I use 3Å sieves instead of 4Å? A: Yes, and in some cases, it is preferred. 3Å sieves have a smaller pore size which excludes solvent molecules like Methylene Chloride (DCM), preventing the "co-adsorption" effect. However, the original Gao/Sharpless protocol specifies 4Å. If using 3Å, ensure they are high-quality and powdered.

Q: Why must I use powdered sieves? Pellets are easier to handle. A: Kinetics. The water in the reaction comes primarily from the TBHP (oxidant) solution. This water must be scavenged faster than it reacts with the titanium catalyst. Pellets have a low surface-area-to-volume ratio, making water uptake too slow to protect the catalyst in the critical first minutes.

Q: How do I store activated sieves? A: Do not store them for long periods if possible. Activate them immediately before the reaction. If storage is necessary, keep them in a Schlenk flask under a positive pressure of Argon, with the joints well-greased.

Q: Can I reactivate sieves after use? A: For Sharpless epoxidation: No. The sieves adsorb organic tartrates and titanium species during the reaction. Burning these off requires extremely high temperatures that can degrade the sieve structure. Given the low cost of sieves vs. the high value of chiral intermediates, use fresh sieves every time.

References

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[3][4] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[3][5] Journal of the American Chemical Society, 109(19), 5765–5780.[3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general drying protocols).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Technical Support Center: High-Purity Reagents & Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Influence of Allylic Alcohol Purity on Enantiomeric Excess ( )

Status: Operational | Role: Senior Application Scientist

Introduction: The "Garbage In, Garbage Out" Paradigm

Welcome to the Technical Support Hub. If you are reading this, you are likely facing a critical issue: your asymmetric catalytic reaction (Sharpless, Noyori, or Tsuji-Trost) is yielding suboptimal enantiomeric excess (


).

In asymmetric synthesis, the purity of the allylic alcohol starting material is not merely a variable; it is a determinant . Unlike standard synthesis, where impurities might just lower yield, in asymmetric catalysis, impurities actively participate in the catalytic cycle, often creating "parasitic" pathways that erode stereoselectivity.

This guide moves beyond basic purity checks to analyze the mechanistic impact of specific contaminants—geometric isomers, trace water, and peroxides—and provides validated protocols to eliminate them.

Module 1: The Geometric Trap ( vs. Isomers)

The Issue

You are using a prochiral allylic alcohol (e.g., Geraniol) and observing an


 of 82% instead of the reported >95%. The most common culprit is Geometric Isomerism .
The Mechanism of Failure

Most asymmetric catalysts are designed to recognize a specific face of the alkene based on its geometry.

  • Sharpless Epoxidation: The catalyst system (Ti-Tartrate) creates a chiral pocket.[1] The

    
    -isomer fits "matched" into this pocket, reacting rapidly to form the (2S, 3S) epoxide. The 
    
    
    
    -isomer (e.g., Nerol) is "mismatched"; it reacts significantly slower (kinetic resolution) or, if forced, attacks from the opposite face or forms the diastereomer.
  • Noyori Hydrogenation: The Ru-BINAP complex relies on the coordination of the hydroxyl group and the olefin. An

    
     mixture presents two different coordination geometries, leading to the production of opposite enantiomers or racemic background noise.
    
Data: Impact of Ratio on Final

Simulated data based on Sharpless Epoxidation of Geraniol (


) contaminated with Nerol (

).
Starting Material Purity (

:

)
Reaction TimeConversionFinal Product

Notes
> 99 : 1 4 h98%95% Ideal scenario.
95 : 5 5 h96%89%

-isomer reacts slowly/non-selectively.
90 : 10 6 h94%81% Significant erosion of chiral purity.
80 : 20 8 h90%65% "Mismatched" substrate dominates background reaction.
Visualizing the Pathway

The following diagram illustrates how an impure feed creates a divergent catalytic cycle.

PurityCascade cluster_input Starting Material Feed Input Allylic Alcohol (Target: E-Isomer) Catalyst Chiral Catalyst (e.g., Ti-Tartrate) Input->Catalyst Fast Binding (Matched) Impurity Impurity: Z-Isomer (>2%) Impurity->Catalyst Slow/Weak Binding (Mismatched) PathwayA Pathway A: Stereoselective Attack Catalyst->PathwayA Major Cycle PathwayB Pathway B: Non-selective / Reverse Face Catalyst->PathwayB Parasitic Cycle ProductA Target Enantiomer (High ee) PathwayA->ProductA ProductB Wrong Enantiomer (Lowers Net ee) PathwayB->ProductB Result Final Outcome: Lowered ee % ProductA->Result ProductB->Result

Caption: Divergent catalytic pathways caused by geometric impurities. The "Parasitic Cycle" generates the opposite enantiomer, directly subtracting from the net ee.

Module 2: The Silent Killers (Chemical Contaminants)[2]

Even if your


 ratio is perfect, chemical impurities can act as catalyst poisons.
Trace Water
  • Impact: Critical in Lewis Acid-catalyzed reactions (Sharpless, Mukaiyama).

  • Mechanism: Water competes with the allylic alcohol for the Titanium center in Sharpless epoxidation. It hydrolyzes the active dimer species, creating oligomeric Ti-oxides that promote racemic background epoxidation.

  • Threshold: < 500 ppm is required; < 100 ppm is recommended.

Peroxides (Autoxidation)
  • Impact: Critical in Metal-Phosphine catalysis (Noyori, Tsuji-Trost).

  • Mechanism: Allylic alcohols are prone to autoxidation upon storage, forming allylic hydroperoxides. These peroxides rapidly oxidize phosphine ligands (e.g., BINAP

    
     BINAP-oxide), killing the chiral catalyst and leaving "naked" metal that catalyzes racemic reactions.
    
  • Detection: Potassium Iodide (KI) starch paper test.

Module 3: Validation & Purification Protocols

Do not rely on the label on the bottle. Follow these steps to validate and purify your reagents.

Protocol A: Analytical Validation (The "Go/No-Go" Check)

Before starting the reaction, run these checks:

  • H-NMR (400 MHz+): Focus on the olefinic region (5.0–6.0 ppm). Expand the baseline. Look for small doublets/triplets indicative of the

    
    -isomer or saturated alcohols.
    
  • GC/HPLC: Use a non-chiral column first to establish chemical purity. Ensure

    
     separation is achieved.
    
  • Peroxide Test: Dissolve 100 mg of alcohol in 1 mL THF. Add 1 drop of saturated aq. KI. Yellow color = Peroxides present. STOP.

Protocol B: Purification of Allylic Alcohols

For removal of water, peroxides, and geometric isomers.

  • Peroxide Removal:

    • Wash the allylic alcohol dissolved in ether/DCM with 10% aq.

      
       or 
      
      
      
      .
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Drying:

    • Stir over powdered

      
       (Calcium Hydride) for 2 hours.
      
    • Note: Do not use strong acids/sieves for acid-sensitive alcohols.

  • Fractional Distillation (The Gold Standard):

    • Perform distillation under reduced pressure.

    • Crucial: Discard the first 10% (for water/volatiles) and the last 10% (for oligomers/

      
      -isomers, which often have slightly higher boiling points due to dipole moments).
      
  • Derivatization (For stubborn isomers):

    • If distillation fails to separate

      
      : Convert alcohol to the 3,5-dinitrobenzoate ester . Recrystallize to pure 
      
      
      
      -isomer. Hydrolyze (LiOH/THF) back to the alcohol.

Module 4: Troubleshooting FAQs

Q1: My NMR looks clean, but my


 is still stuck at 85%. What am I missing? 
A:  You likely have regioisomeric impurities  or saturated alcohols  hidden under the main peaks. Saturated alcohols (from incomplete synthesis of the starting material) act as competitive inhibitors. They bind to the catalyst but don't react, effectively lowering the catalyst turnover number (TON) and allowing the slow, background racemic reaction to compete with the fast chiral reaction.
  • Action: Run a GC-MS to identify non-UV active impurities that HPLC might miss.

Q2: Can I use molecular sieves to dry my allylic alcohol during the reaction? A: Yes, but with caution. In Sharpless epoxidation, Activated 3Å or 4Å Molecular Sieves are essential to scavenge water introduced by the oxidant (TBHP). However, they must be flame-dried immediately before use. Old sieves act as water sources.

  • Action: Flame-dry sieves under vacuum for 10 minutes until distinct pressure drop is observed.

Q3: Does the synthesis method of the allylic alcohol matter? A: Absolutely.

  • Horner-Wadsworth-Emmons (HWE): Produces high

    
    -selectivity (>98%). Preferred source.
    
  • Grignard Addition to Enals: Produces racemates; requires kinetic resolution.

  • Lindlar Reduction of Alkynes: Produces

    
    -isomers. If you need 
    
    
    
    , avoid this route.

Troubleshooting Logic Tree

Use this flow to diagnose low


 issues.

Troubleshooting Start Problem: Low ee observed Check1 Check 1: H-NMR Olefin Region Is E/Z ratio > 98:2? Start->Check1 No1 No: Impure Isomer Check1->No1 < 98% Yes1 Yes: Geometry OK Check1->Yes1 > 98% Action1 Action: Derivatize & Recrystallize or Careful Distillation No1->Action1 Check2 Check 2: Peroxide Test (KI) Color Change? Yes1->Check2 Yes2 Yes: Peroxides Present Check2->Yes2 No2 No: Chemical Purity OK Check2->No2 Action2 Action: Wash w/ Na2SO3 Redistill Yes2->Action2 Check3 Check 3: Water Content (Karl Fischer or visual) No2->Check3 HighWater High Water Check3->HighWater Action3 Action: Dry w/ CaH2 Flame-dry Sieves HighWater->Action3

Caption: Step-by-step diagnostic workflow for isolating the cause of low enantioselectivity.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

    • Establishes the foundational requirement for geometric purity in allylic alcohols for high ee.
  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022.

    • Details the sensitivity of Ru-BINAP systems to substrate purity and ligand oxid
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

    • The authoritative guide on purification, sieve activation, and troubleshooting the Sharpless reaction.
  • Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. Synthesis, 1986(02), 89-116.

    • Comprehensive review covering the impact of water and c

Sources

Validation & Comparative

Comparative Guide: Performance of C2-Symmetric Diols in Titanium-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: (+)-Diisopropyl L-tartrate (DIPT) vs. TADDOL & BINOL Variants

Executive Summary

In the realm of asymmetric catalysis, (+)-Diisopropyl L-tartrate (DIPT ) stands as the "Gold Standard" for titanium-mediated oxidative transformations, specifically the Sharpless Asymmetric Epoxidation (SAE). However, its utility diminishes in non-oxidative Lewis acid catalysis due to conformational flexibility and susceptibility to ligand exchange.

This guide objectively compares DIPT against two primary C2-symmetric diol alternatives: TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-Bi-2-naphthol).

Key Takeaway:

  • Choose DIPT for oxidation of allylic alcohols (Ligand-Accelerated Catalysis).

  • Choose TADDOL for nucleophilic additions (e.g., Et₂Zn to aldehydes) and Lewis acid activation where steric bulk is required to enforce a "propeller-like" chiral pocket.

  • Choose BINOL for hetero-Diels-Alder reactions and processes requiring higher Lewis acidity or axial chirality.

Structural & Mechanistic Profiles

To understand performance differences, we must analyze the catalyst architecture formed by these ligands with Titanium(IV).

(+)-Diisopropyl L-tartrate (DIPT)
  • Class: Flexible Tartrate Ester.

  • Mechanism: Forms a

    
    -symmetric dimeric  complex [Ti(DIPT)(OiPr)2]2 in solution.
    
  • Active Site: The "loaded" catalyst creates a specific pocket that binds allylic alcohols and alkyl hydroperoxides.

  • Limitation: The complex is dynamic; in non-oxidative conditions, the lack of rigid steric bulk allows non-selective background reactions.

TADDOL (The Rigid Alternative)
  • Class: Ketal-protected Tartrate (Rigid Dioxolane).

  • Mechanism: Forms a monomeric Ti-species. The bulky aryl groups (Ph, Naphthyl) create a rigid "propeller" arrangement.

  • Advantage: The acetonide protection locks the backbone, preventing the formation of catalytically inactive oligomers often seen with simple tartrates in non-oxidative solvents.

BINOL
  • Class: Atropisomeric Biaryl.

  • Mechanism: Axial chirality. Often requires modification (e.g., partial hydrogenation to H8-BINOL) to optimize the "bite angle" on Titanium.

  • Advantage: Higher acidity of phenolic protons leads to stronger Lewis acidic Ti-centers.

Visualization: Mechanistic Architecture

The following diagram contrasts the active species architecture of DIPT (Dimer) vs. TADDOL (Monomer).

LigandArchitecture cluster_DIPT DIPT System (Oxidative) cluster_TADDOL TADDOL System (Lewis Acid) DIPT DIPT Ligand (Flexible Backbone) Dimer Active Dimer Species [Ti(DIPT)(OiPr)2]2 DIPT->Dimer Self-Assembly Ti_Iso Ti(OiPr)4 Ti_Iso->Dimer Substrate_A Allylic Alcohol + TBHP Dimer->Substrate_A Ligand Accelerated Catalysis TADDOL TADDOL Ligand (Rigid Ketal + Aryl Bulk) Monomer Active Monomer Ti-TADDOLate TADDOL->Monomer Ligand Exchange Ti_Cl TiCl2(OiPr)2 or TiCl4 Ti_Cl->Monomer Substrate_B Aldehyde + Nucleophile (Et2Zn) Monomer->Substrate_B Steric Shielding (Propeller Effect)

Caption: Figure 1. Structural divergence between DIPT (forming catalytic dimers) and TADDOL (forming rigid monomers).

Comparative Performance Analysis

The following data illustrates that "performance" is domain-dependent. DIPT dominates oxidation; TADDOL dominates nucleophilic addition.

Table 1: Domain Suitability Matrix
FeatureDIPT TADDOL BINOL
Primary Reaction Sharpless EpoxidationNucleophilic Additions (Alkylation)Hetero-Diels-Alder / Ene Rxn
Metal Coordination Dimeric Ti(IV)Monomeric Ti(IV)Monomeric/Oligomeric Ti(IV)
Solvent Tolerance Strict (DCM/Toluene)BroadBroad
Molecular Sieves Critical (Catalyst Poisoning)Less CriticalVaries
Cost Low ($)High (

$)
Moderate (

)
Table 2: Experimental Performance Data

Comparison of optimal use-cases for each ligand class.

Reaction ClassLigand SystemSubstrate ExampleYield (%)ee (%)Ref
Epoxidation (+)-DIPT / Ti(OiPr)₄ (E)-α-Phenylcinnamyl alcohol98%>98% [1]
Epoxidation TADDOL / Ti(OiPr)₄Allylic Alcohols<50%<10%[2]
Alkylation DIPT / Ti(OiPr)₄Benzaldehyde + Et₂Zn65%15%[3]
Alkylation TADDOL / Ti(OiPr)₄ Benzaldehyde + Et₂Zn95%98% [3]
Fluorination TADDOL / TiCl₂

-Ketoesters
85%91% [4]
Diels-Alder BINOL / TiCl₂ Glyoxylate + Diene92%94% [5]

Critical Insight: DIPT fails in alkylation because the flexible tartrate backbone cannot enforce chirality without the specific "bridging" geometry provided by the peroxo-species in the epoxidation cycle. TADDOL succeeds because its chirality is intrinsic to its rigid skeleton, independent of the reaction mechanism.

Experimental Protocols

Protocol A: High-Performance Sharpless Epoxidation (DIPT)

Target: (2R,3R)-3-phenyloxiran-2-yl methanol

Reagents:

  • Titanium(IV) isopropoxide (Aldrich, 97%)

  • (+)-Diisopropyl L-tartrate (DIPT)

  • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane)

  • Powdered 4Å Molecular Sieves (Activated)

Workflow:

  • Catalyst Formation: In a flame-dried flask under Ar, charge 4Å MS (0.5 g) and DCM (20 mL). Cool to -20°C.

  • Add Ti(OiPr)₄ (0.29 mL, 1.0 mmol) and (+)-DIPT (0.25 mL, 1.2 mmol). Stir for 20 mins to allow dimer formation.

  • Oxidant Loading: Add TBHP (2.0 mmol) dropwise. Stir 30 mins.

  • Substrate Addition: Add cinnamyl alcohol (1.0 mmol) in DCM (2 mL) dropwise over 10 mins.

  • Incubation: Stir at -20°C for 4-6 hours. Monitor by TLC.

  • Quench: Add 10% tartaric acid solution (5 mL). Stir vigorously at RT until phases separate (approx 30 min).

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Self-Validation Check: The organic layer should be clear after the tartaric acid wash. If cloudy, titanium emulsion persists—extend stirring time.

Protocol B: TADDOL-Ti Catalyzed Alkylation

Target: (S)-1-phenyl-1-propanol

Reagents:

  • TADDOL ligand (0.1 eq)

  • Ti(OiPr)₄ (1.2 eq)

  • Diethylzinc (Et₂Zn) (1.2 eq, 1.0 M in hexane)

  • Benzaldehyde (1.0 eq)

Workflow:

  • Complexation: Dissolve TADDOL (0.1 mmol) in Toluene (5 mL). Add Ti(OiPr)₄ (1.2 mmol). Stir at RT for 1 hour.

  • Transmetallation: Cool to -20°C. Add Et₂Zn (1.2 mmol). The solution typically turns orange/yellow.

  • Addition: Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at -20°C for 12 hours.

  • Quench: Pour into 1N HCl. Extract with Et₂O.

Decision Matrix: Selecting the Right C2 Diol

Use this logic flow to determine the appropriate ligand for your Titanium-mediated process.

DecisionMatrix Start Start: Define Reaction Type Q1 Is the reaction an Oxidation (Epoxidation)? Start->Q1 Yes_Ox Use DIPT / DET Q1->Yes_Ox Yes No_Ox Is it a Nucleophilic Addition (e.g., Grignard, Zn, Fluorination)? Q1->No_Ox No Q2 Is the substrate sterically hindered? No_Ox->Q2 Yes TADDOL Use TADDOL (Propeller Shielding) Q2->TADDOL High Steric Demand BINOL Use BINOL / H8-BINOL (Axial Chirality) Q2->BINOL Lewis Acid Activation (Diels-Alder)

Caption: Figure 2. Decision tree for selecting C2-symmetric diols based on reaction mechanism and steric requirements.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Seebach, D., et al. (1992). TADDOLs, from Tartaric Acid to Highly Efficient Systems for Enantioselective Catalysis. Journal of Organic Chemistry, 57, 1722.

  • Schmidt, B., & Seebach, D. (1991). Ti-TADDOLates: Preparation and Application in Enantioselective addition of Diethylzinc to Aldehydes. Angewandte Chemie International Edition, 30(10), 1321-1323.

  • Hintermann, L., & Togni, A. (2000).

    
    -Ketoesters. Angewandte Chemie, 112, 4530. 
    
  • Mikami, K., et al. (1994). Asymmetric Catalysis by Titanium Complexes of BINOL. Chemical Reviews, 92, 1021.

Technical Guide: Validation of Absolute Configuration for (+)-Diisopropyl L-Tartrate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In asymmetric catalysis, particularly the Sharpless Asymmetric Epoxidation (SAE), relying solely on mnemonic predictions is a critical risk in late-stage drug development. While (+)-Diisopropyl L-tartrate ((+)-DIPT) provides high enantioselectivity for allylic alcohols, subtle substrate-dependent steric factors can occasionally invert the expected facial selectivity.[1]

This guide objectively compares validation methodologies for establishing the absolute configuration of SAE products. It establishes a "self-validating" protocol using Modified Mosher’s Analysis as the primary industry standard for non-crystalline intermediates, supported by comparative data against X-ray crystallography and Chiral HPLC.

Part 1: The Theoretical Model (The Sharpless Mnemonic)

Before validation, one must understand the prediction. The Sharpless mnemonic is the standard predictive model. For (+)-DIPT (derived from natural L-tartaric acid), the titanium-tartrate complex delivers the oxygen atom from the bottom face of the olefin, provided the substrate is oriented correctly.

Orientation Rules:

  • Align the double bond vertically.

  • Position the hydroxymethyl group (–CH₂OH) at the bottom right.

  • (+)-DIPT directs attack from the Bottom (Si-face) .

  • (-)-DIPT directs attack from the Top (Re-face) .

Figure 1: The Sharpless Mnemonic & Facial Selectivity

SharplessMnemonic Substrate Allylic Alcohol (Vertical Orientation) Complex Ti(OiPr)4 + Ligand Chiral Catalyst Dimer Substrate->Complex Coordination Ligand (+)-DIPT (L-Tartrate Isomer) Ligand->Complex Chiral Induction Attack Oxygen Delivery from BOTTOM Face Complex->Attack Steric Control Product (2S, 3S)-Epoxy Alcohol (Typical Configuration) Attack->Product Epoxidation

Caption: Predictive pathway for (+)-DIPT mediated epoxidation.[1] Note that (+)-DIPT targets the bottom face of the alkene.[2]

Part 2: Comparative Analysis of Validation Methods

For a researcher, the choice of validation method depends on the physical state of the product and the required rigorousness.

Table 1: Performance Comparison of Configuration Assignment Methods
FeatureSingle Crystal X-Ray (XRD) Mosher's Method (NMR) Chiral HPLC/GC Optical Rotation
Certainty Level Absolute (Gold Standard) High (95-99%) Low (Relative)Low (Ambiguous)
Sample State Solid/Crystal requiredLiquid or SolidLiquidLiquid
Sample Amount >5 mg (high quality)~2 mg per derivatization<1 mg>10 mg
Throughput Low (Days/Weeks)Medium (1-2 Days)High (Minutes)High (Minutes)
Self-Validating? Yes (Bjivoet analysis)Yes (Internal consistency)No (Needs standard)No (Needs lit. value)
Primary Limitation Crystallization failureSteric crowding anomaliesOnly measures ee, not configHighly solvent/temp dependent

Recommendation:

  • For Solids: Attempt X-Ray diffraction immediately.

  • For Oils (Most SAE products): Use Mosher's Method . It is the only reliable self-validating method for novel oily compounds where no reference standard exists.

  • For Routine QC: Use Chiral HPLC only after the configuration is established by XRD or Mosher's.

Part 3: The Self-Validating Protocol (Modified Mosher's Method)

This section details the protocol for determining absolute configuration using NMR anisotropy. This method relies on the formation of diastereomeric esters using (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid).[3][4]

The Principle

The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the substrate. By comparing the chemical shifts (


) of the (S)-MTPA ester and the (R)-MTPA ester, we calculate 

:

[4]
  • Positive

    
    :  Protons reside on the side of the plane unshielded by the (S)-reagent's phenyl group.
    
  • Negative

    
    :  Protons reside on the side shielded by the (S)-reagent's phenyl group.
    
Experimental Workflow
Step 1: Synthesis of Diastereomeric Esters

Perform two parallel reactions on the purified epoxy alcohol substrate.

  • Reagents:

    • Substrate: 2-5 mg (dried azeotropically with toluene).

    • Reagent A: (R)-(-)-MTPA-Cl (gives the (S)-ester configuration).

    • Reagent B: (S)-(+)-MTPA-Cl (gives the (R)-ester configuration).

    • Base: Pyridine (dry) or DMAP/DCC system.

    • Solvent: CDCl₃ (can react directly in NMR tube) or CH₂Cl₂.

  • Procedure:

    • Dissolve substrate in dry pyridine (0.5 mL).

    • Add 1.5 eq of (R)-MTPA-Cl to Vial A.

    • Add 1.5 eq of (S)-MTPA-Cl to Vial B.

    • Stir for 4-12 hours. Monitor by TLC.

    • Quench with water, extract with ether, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

Step 2: NMR Acquisition

Acquire ¹H NMR (minimum 400 MHz, preferably 600 MHz) for both crude esters. Focus on the chemical shifts of protons


 and 

to the chiral center.
Step 3: Data Analysis (

Calculation)

Construct a table for protons on the Left (L) and Right (R) side of the chiral center.

Figure 2: Mosher Analysis Decision Logic

MosherLogic Start Epoxy Alcohol (Unknown Config) Deriv Derivatization Start->Deriv S_Ester (S)-MTPA Ester (from R-chloride) Deriv->S_Ester R_Ester (R)-MTPA Ester (from S-chloride) Deriv->R_Ester Calc Calculate Δδ = δ(S) - δ(R) S_Ester->Calc R_Ester->Calc Model Map Signs to Spatial Model Calc->Model Result Assign Absolute Configuration Model->Result

Caption: Workflow for determining absolute configuration via NMR anisotropy (Mosher's Method).

Part 4: Data Interpretation & Case Study

Hypothetical Data Set: (2S, 3S)-3-phenyloxiran-2-yl)methanol

Reaction of cinnamyl alcohol with (+)-DIPT.

Observed Chemical Shifts (ppm):

Proton Position



(ppm)
Interpretation
H-2 (Epoxide methine) 3.253.35-0.10 Shielded in (S)-ester
H-3 (Epoxide methine) 3.803.95-0.15 Shielded in (S)-ester
Phenyl Ring (Substrate) 7.207.35-0.15 Shielded in (S)-ester
H-1' (CH₂-O-MTPA) 4.554.45+0.10 Deshielded in (S)-ester

Analysis:

  • Draw the Newman projection of the ester bond.

  • Place the MTPA phenyl group and the CF₃ group.

  • The protons with Negative values (H-2, H-3, Ph) lie on the side of the molecule shielded by the MTPA phenyl group in the (S)-ester conformation.

  • The protons with Positive values (H-1') lie on the opposite side.

Critical Troubleshooting
  • Inconclusive Data: If

    
     values are near zero (< 0.02 ppm), the conformational lock may be weak. Switch to AMA esters  (arylmethoxyacetic acid), which often provide larger 
    
    
    
    values due to stronger anisotropy.
  • Contradictory Signs: If signs flip randomly along a chain, suspect a conformational change (e.g., ring flip) or incorrect assignment of NMR peaks. COSY/HSQC is mandatory here.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of secondary alcohols by NMR analysis of Mosher esters. Nature Protocols, 2, 2451–2458.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

A Senior Application Scientist's Guide to Tartrate-Based Chiral Auxiliaries: A Comparative Analysis of Catalytic Efficiency in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the quest for enantiomerically pure compounds is a perpetual challenge. Among the arsenal of tools available, chiral auxiliaries derived from tartaric acid stand out as a cost-effective and versatile option for inducing stereoselectivity.[1][2] This guide provides an in-depth, comparative analysis of the catalytic efficiency of various tartrate-based chiral auxiliaries in two cornerstone asymmetric transformations: the Sharpless epoxidation and the Diels-Alder reaction. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings that govern their performance, supported by experimental data to inform your selection of the optimal auxiliary for your synthetic endeavors.

The Enduring Legacy of Tartrates in Asymmetric Catalysis

Tartaric acid, a naturally occurring C₂-symmetric diol, serves as a readily available and inexpensive chiral pool compound for the synthesis of a diverse array of ligands and catalysts.[1] Structural modifications at its carboxylic acid and hydroxyl groups have given rise to a plethora of chiral auxiliaries, organocatalysts, and metal-ligand complexes that are instrumental in modern stereoselective synthesis.[1] The inherent chirality of the tartrate backbone is effectively transferred to the substrate, directing the approach of reagents to a specific face of the molecule and leading to the preferential formation of one enantiomer.

This guide will focus on two of the most significant applications of tartrate-based chiral auxiliaries: the titanium-catalyzed Sharpless asymmetric epoxidation of allylic alcohols and the Lewis acid-mediated asymmetric Diels-Alder reaction. We will compare the performance of commonly used tartrate esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), as well as explore the impact of structural modifications on the tartrate scaffold.

Sharpless Asymmetric Epoxidation: A Comparative Study of DET and DIPT

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3][4][5][6] The catalyst is typically formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate.[6] The choice of the tartrate ester can significantly influence both the yield and the enantiomeric excess (ee%) of the reaction.

Causality Behind Experimental Choices

The rationale for employing a titanium(IV) isopropoxide/tartrate ester system lies in the formation of a chiral titanium-tartrate complex that acts as the active catalyst.[3][7][8] This complex coordinates to the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), creating a rigid, chiral environment that directs the oxygen transfer to one face of the double bond. The use of molecular sieves is crucial to remove water, which can deactivate the catalyst.[9] The reaction is typically conducted at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[3]

Performance Data: DET vs. DIPT

While both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are effective, their performance can be substrate-dependent. Generally, DIPT is known to provide higher enantioselectivity in certain cases, particularly in the kinetic resolution of racemic secondary allylic alcohols.[9]

SubstrateChiral AuxiliaryYield (%)ee (%)Reference
Geraniol(+)-DET9591
Geraniol(+)-DIPT79>98
(E)-2-Hexen-1-ol(+)-DET8594
Cinnamyl alcohol(+)-DET8895

Table 1: Comparison of DET and DIPT in the Sharpless Asymmetric Epoxidation of Various Allylic Alcohols. This data illustrates that for geraniol, DIPT provides a significantly higher enantiomeric excess, albeit with a lower yield compared to DET. For other substrates like (E)-2-hexen-1-ol and cinnamyl alcohol, DET provides excellent enantioselectivity.

Catalytic Cycle of Sharpless Epoxidation

Sharpless_Epoxidation Catalyst_Formation Ti(OiPr)₄ + Chiral Tartrate (e.g., DET or DIPT) Active_Catalyst Dimeric Titanium-Tartrate Complex Catalyst_Formation->Active_Catalyst Ligand Exchange Substrate_Coordination Coordination of Allylic Alcohol & TBHP Active_Catalyst->Substrate_Coordination Substrate Binding Transition_State Chiral Transition State (Oxygen Transfer) Substrate_Coordination->Transition_State Facial Selection Product_Release Release of Chiral Epoxy Alcohol Transition_State->Product_Release Epoxidation Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Product Dissociation Catalyst_Regeneration->Active_Catalyst Re-coordination

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the work of Gao et al. (J. Am. Chem. Soc. 1987, 109, 5765-5780).

  • Preparation of the Catalyst: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4 Å molecular sieves (0.5 g). Add anhydrous dichloromethane (CH₂Cl₂, 50 mL) and cool the suspension to -20 °C in a cryocool bath. To this cooled suspension, add (+)-diisopropyl tartrate (DIPT) (0.35 mL, 1.2 mmol) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (0.30 mL, 1.0 mmol) via syringe. Stir the resulting mixture for 30 minutes at -20 °C to form the chiral catalyst.

  • Reaction: To the catalyst mixture, add geraniol (1.54 g, 10.0 mmol) dissolved in a small amount of CH₂Cl₂.

  • Addition of Oxidant: Prepare a solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 4.0 mL, 22 mmol) and add it dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature below -15 °C.

  • Monitoring the Reaction: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, add 10 mL of a 10% aqueous solution of tartaric acid to the reaction mixture and allow it to warm to room temperature. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the chiral epoxy alcohol.

Asymmetric Diels-Alder Reaction: The Influence of Tartrate-Derived Auxiliaries

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over up to four stereocenters.[10] Tartrate-based chiral auxiliaries can be employed either as part of the dienophile or as a ligand for a Lewis acid catalyst to induce high levels of diastereoselectivity and enantioselectivity.

Causality Behind Experimental Choices

In this context, tartrate derivatives are often used to form chiral Lewis acids. For instance, an acylated tartaric acid can react with a borane source to form a cyclic boronic acid derivative.[10] This chiral Lewis acid then coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. The choice of the tartrate derivative and the Lewis acid precursor can significantly impact the stereochemical outcome.

Performance Data: Impact of Tartrate Structure

The steric and electronic properties of the tartrate-derived auxiliary play a crucial role in determining the efficiency of the asymmetric Diels-Alder reaction.

DieneDienophile AuxiliaryLewis AcidYield (%)de (%)ee (%)Reference
CyclopentadieneN-Acryloyl-(R,R)-tartrimideEt₂AlCl95>98 (endo)91
Cyclohexa-1,3-dienylmethanol(R,R)-DIPTin situ Zn complex91-63
Cyclohexa-1,3-dienylmethanolDi(t-butyl) (R,R)-tartratein situ Zn complex76-88

Table 2: Performance of Different Tartrate-Based Auxiliaries in Asymmetric Diels-Alder Reactions. This data highlights the high diastereoselectivity and enantioselectivity achievable with tartrate-based auxiliaries. Notably, increasing the steric bulk of the tartrate ester from diisopropyl to di(t-butyl) in the hetero-Diels-Alder reaction leads to a significant improvement in enantiomeric excess.

Mechanism of a Tartrate-Mediated Asymmetric Diels-Alder Reaction

Diels_Alder Catalyst_Prep Acylated Tartaric Acid + Borane Source Chiral_Lewis_Acid Chiral Boronic Ester (Lewis Acid) Catalyst_Prep->Chiral_Lewis_Acid Formation Dienophile_Activation Coordination to Dienophile Chiral_Lewis_Acid->Dienophile_Activation Activation Cycloaddition [4+2] Cycloaddition (Diastereoselective) Dienophile_Activation->Cycloaddition Diene Approach Product_Formation Release of Diels-Alder Adduct Cycloaddition->Product_Formation Ring Formation Catalyst_Turnover Catalyst Turnover Product_Formation->Catalyst_Turnover Catalyst_Turnover->Chiral_Lewis_Acid

Caption: Mechanism of a tartrate-mediated asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction with a Tartrate-Derived Boron Catalyst

This protocol is based on the work of Furuta, Shimizu, Miwa, and Yamamoto (J. Org. Chem. 1989, 54, 1481-1483).

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve mono(2,6-dimethoxybenzoyl)tartaric acid (0.2 mmol) in dry propionitrile (2 mL). Add borane-THF complex (1.0 M in THF, 0.2 mL, 0.2 mmol) at 0 °C. Stir the mixture for 30 minutes at 0 °C to form the chiral acyloxyborane (CAB) catalyst.

  • Reaction Setup: Cool the catalyst solution to -78 °C. Add methacrolein (1.0 mmol) to the solution.

  • Addition of Diene: Slowly add cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Monitoring the Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 3 hours.

  • Work-up: Quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction and Purification: Extract the mixture with ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (e.g., using a 9:1 hexanes:ethyl acetate eluent) to yield the Diels-Alder adduct.

Conclusion: Making an Informed Choice

This guide has demonstrated that tartrate-based chiral auxiliaries are highly effective in promoting stereoselectivity in both the Sharpless epoxidation and the Diels-Alder reaction. The choice of the specific tartrate derivative is not trivial and can have a profound impact on the catalytic efficiency.

For the Sharpless epoxidation , while both DET and DIPT are excellent choices, DIPT may offer superior enantioselectivity for certain substrates, particularly in kinetic resolutions. The provided data and protocol for geraniol epoxidation serve as a practical starting point for optimization.

In asymmetric Diels-Alder reactions , the versatility of tartrate derivatives allows for their use in creating highly effective chiral Lewis acid catalysts. The steric properties of the tartrate ester have been shown to be a key factor in achieving high enantioselectivity.

Ultimately, the optimal tartrate-based chiral auxiliary will depend on the specific substrate and reaction conditions. The experimental data and detailed protocols presented here provide a solid foundation for researchers to make informed decisions and to rationally design their asymmetric syntheses for the efficient production of enantiomerically pure molecules.

References

  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc.1987 , 109 (19), 5765–5780. [Link]

  • Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. J. Org. Chem.1992 , 57 (10), 2768–2771. [Link]

  • MIT OpenCourseWare. Asymmetric Catalysis of Diels-Alder Reactions. [Link]

  • Schlegel Group, Wayne State University. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

  • Scribd. Sharpless Asymmetric Epoxidation Process. [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Mujawar, O. et al. Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. In ResearchGate. [Link]

  • Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]

  • University of York. The First Practical Method for Asymmetric Epoxidation. [Link]

  • Wikipedia. Sharpless epoxidation. [Link]

  • Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc.1988 , 110 (4), 1238–1256. [Link]

  • Sakai, H.; Ding, X.; et al. Heterocycles2008 , 76 (2), 1283-1294. [Link]

  • J. Braz. Chem. Soc. The Use of Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Ligand Selection: A Cost-Benefit Analysis of (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral ligand is a critical decision that profoundly impacts the stereochemical outcome and economic feasibility of an asymmetric synthesis.[1][2] The synthesis of enantiomerically pure compounds is the bedrock of modern pharmacology and fine chemical production, where a molecule's chirality can dictate its biological activity.[3][4] This guide provides an in-depth cost-benefit analysis of (+)-Diisopropyl L-tartrate (DIPT), a widely used chiral ligand, and objectively compares its performance against other prominent classes of ligands in the context of asymmetric epoxidation—a cornerstone transformation in organic synthesis.[5][6]

The Foundational Role of (+)-Diisopropyl L-tartrate (DIPT)

(+)-Diisopropyl L-tartrate is a diester of L-(+)-tartaric acid, a readily available and inexpensive chiral building block derived from the "chiral pool." This accessibility is the primary driver of its cost-effectiveness. DIPT rose to prominence as the cornerstone of the Nobel Prize-winning Sharpless Asymmetric Epoxidation, a remarkably reliable and versatile method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity.[7][8][9]

Mechanism of Action in Sharpless Epoxidation:

The efficacy of DIPT lies in its ability to form a well-defined, C2-symmetric dimeric titanium catalyst in situ.[8][10] The process begins with the reaction of titanium(IV) isopropoxide with DIPT, where two isopropoxide groups are displaced by the tartrate ligands. This complex then coordinates with the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP).[11][12] The rigid chiral environment created by the DIPT ligands dictates the facial selectivity of oxygen transfer from the peroxide to the double bond, resulting in a predictable stereochemical outcome.[8][12]

Sharpless_Mechanism cluster_formation Catalyst Formation cluster_cycle Catalytic Cycle Ti_iPr4 Ti(OiPr)₄ PreCatalyst [Ti(DIPT)(OiPr)₂]₂ (Dimeric Pre-catalyst) Ti_iPr4->PreCatalyst DIPT (+)-DIPT DIPT->PreCatalyst Active_Catalyst Active Monomeric Catalyst Complex PreCatalyst->Active_Catalyst + Allylic Alcohol + t-BuOOH TBHP t-BuOOH Allyl_OH Allylic Alcohol Epoxide 2,3-Epoxyalcohol Active_Catalyst->Epoxide Oxygen Transfer Epoxide->Active_Catalyst Product Release & Catalyst Regeneration

Caption: Simplified workflow of the Sharpless Asymmetric Epoxidation catalytic cycle.

Comparative Analysis: DIPT vs. Alternative Chiral Ligands

The selection of a chiral ligand is a balance between performance, scope, and cost.[1] While DIPT is a powerhouse for allylic alcohol epoxidation, other transformations necessitate different ligand architectures. Here, we compare DIPT with two other "privileged" ligand classes: Salen-based complexes (Jacobsen's Catalyst) and TADDOLs.[10]

Ligand/Catalyst SystemPrimary ApplicationTypical SubstratesKey AdvantagesKey Limitations
Ti/(+)-DIPT (Sharpless) Asymmetric EpoxidationPrimary & Secondary Allylic AlcoholsHigh enantioselectivity (>90% ee), predictable stereochemistry, low cost of ligand, commercially available reagents.[12][13]Limited to allylic alcohols; does not work well for unfunctionalized olefins.
(R,R)-Mn(Salen)Cl (Jacobsen's) Asymmetric EpoxidationUnfunctionalized cis-OlefinsHigh enantioselectivity for cis-disubstituted and trisubstituted alkenes, complements Sharpless scope.[5][14]Less effective for trans- and terminal olefins, catalyst can be more expensive and complex to synthesize.[15][16]
Ti/TADDOL Various (e.g., Cyanosilylation, Reductions)Aldehydes, Ketones, IminesHighly versatile, modular structure allows for fine-tuning.[17][18]Performance can be highly substrate-dependent, may result in moderate enantioselectivity in some reactions.[19]
Cost-Benefit Deep Dive

To provide a tangible comparison, let's analyze the factors contributing to the overall cost of a hypothetical laboratory-scale epoxidation reaction to produce 10 mmol of a chiral epoxide product.

Factor(+)-Diisopropyl L-tartrate (DIPT)(R,R)-Jacobsen's CatalystTADDOL
Source Derived from inexpensive L-tartaric acid.Multi-step synthesis from chiral diamine and substituted salicylaldehyde.[20]Multi-step synthesis from tartrate esters and Grignard reagents.[17]
Approx. Lab Price (per gram) ~$2-5/g[21]~$50-100/g~$30-60/g
Typical Catalyst Loading 5-10 mol% (for Ti precursor)0.1-5 mol%5-20 mol%
Reaction Conditions -20 °C to RT-78 °C to RT[16]Varies widely with reaction
Overall Cost-Benefit Excellent: Low ligand cost and reliable, high yields for its specific substrate class make it exceptionally economical for large-scale synthesis of chiral epoxy alcohols.[7]Good: Higher initial cost is justified by its unique ability to epoxidize unfunctionalized olefins with high enantioselectivity, opening synthetic routes unavailable to DIPT.[14]Variable: Cost-effectiveness is highly dependent on the specific application. Its value lies in its versatility across different reaction types beyond epoxidation.[19]

Note: Prices are indicative for small-scale laboratory quantities and are subject to change. Bulk pricing may be significantly lower.[1]

Caption: Key decision factors in the cost-benefit analysis of chiral ligands.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol provides a self-validating system for achieving high enantioselectivity, grounded in the foundational work of K. Barry Sharpless.[7]

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane

  • Molecular sieves, 4Å, powdered and activated

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 50 mL of anhydrous CH₂Cl₂.

    • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add (+)-DIPT (1.41 g, 6.0 mmol) to the stirred solvent.

    • Slowly add Ti(OiPr)₄ (1.42 g, 5.0 mmol) via syringe. The solution should remain clear and colorless to pale yellow. Stir for 10 minutes to allow for complex formation.

  • Substrate Addition:

    • Add geraniol (7.71 g, 50.0 mmol) to the catalyst solution. Stir for 5 minutes.

  • Epoxidation:

    • Add TBHP (18 mL of a 5.5 M solution in decane, ~100 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.

    • Seal the flask and store it in a freezer at -20 °C for 12-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup:

    • Quench the reaction by adding 15 mL of water and allowing the mixture to warm to room temperature.

    • Stir vigorously for 1 hour until a white precipitate (titanium dioxide) forms.

    • Filter the slurry through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxy alcohol.

  • Analysis:

    • Purify the product via flash column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis. A typical result for this reaction is >90% ee.[12]

Conclusion and Recommendations

The choice of a chiral ligand is not a one-size-fits-all decision; it is a strategic choice based on a multi-faceted analysis.[1]

  • For the asymmetric epoxidation of allylic alcohols , (+)-Diisopropyl L-tartrate remains the undisputed leader in cost-effectiveness. Its low cost, derived from the chiral pool, combined with the high reliability and enantioselectivity of the Sharpless epoxidation, makes it the optimal choice for both laboratory-scale synthesis and industrial applications targeting these specific chiral building blocks.[7][22]

  • For unfunctionalized olefins , particularly cis-disubstituted variants, the higher cost of a Salen-based ligand like Jacobsen's Catalyst is readily justified. It provides access to a class of chiral epoxides that are inaccessible via the Sharpless methodology, demonstrating the principle of investing in a more expensive reagent to unlock unique synthetic pathways.[5][14]

  • For broader applications beyond epoxidation , ligands like TADDOLs offer versatility. While they may not be the most cost-effective solution for a single, well-established transformation like epoxidation, their value lies in their adaptability to a range of other asymmetric reactions, making them a valuable tool in a discovery chemistry setting.[17]

Ultimately, the most effective strategy involves a thorough evaluation of the specific synthetic target against the known performance, scope, and total cost of the available chiral ligand systems.

References

  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Enantioselective Epoxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diisopropyl tartrate | C10H18O6. PubChem. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • ACS Omega. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropyl tartrate. Retrieved from [Link]

  • Seebach, D., et al. (1997). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.
  • ResearchGate. (n.d.). Jacobsen catalyst anchored onto an activated carbon as an enantioselective heterogeneous catalyst for the epoxidation of alkenes. Retrieved from [Link]

  • YouTube. (2017). 11. Enantioselective Epoxidations. Retrieved from [Link]

  • ResearchGate. (2025). A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis. Retrieved from [Link]

  • Chem-Impex. (n.d.). (+)-Diisopropyl L-tartrate. Retrieved from [Link]

  • NIH. (n.d.). Helically chiral polymers: A class of ligands for asymmetric catalysis. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TADDOLs and Their Derivatives in Asymmetric Synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (2016).
  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Semantic Scholar. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric epoxidation. Retrieved from [Link]

  • YouTube. (2021). Mechanism of Sharpless Asymmetric Epoxidation. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (+)-Diisopropyl L-tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling (+)-Diisopropyl L-tartrate in a laboratory setting. As Senior Application Scientists, we understand that robust safety practices are the bedrock of innovative research. This document is designed to be a practical, field-proven resource, moving beyond mere compliance to instill a culture of safety and precision in your work.

Immediate Hazard Assessment

(+)-Diisopropyl L-tartrate is a combustible liquid that can cause significant irritation. Understanding its hazard profile is the first step in mitigating risk.

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[1]

  • Harmful if Swallowed: Ingestion can be harmful.[1]

Secondary Hazards:

  • Combustibility: While not highly flammable, it is a combustible liquid and may form explosive mixtures with air upon intense heating.

  • Hygroscopic: The substance is hygroscopic, meaning it can absorb moisture from the air.[2]

The causality is clear: direct contact or inhalation can lead to immediate irritation, while improper heating can create a fire or explosion risk. Therefore, all handling procedures must be designed to prevent these scenarios.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive step but an active risk mitigation strategy. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5]Always inspect gloves for tears or degradation before use. Remove gloves using the proper technique to avoid skin contact with the outer surface. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[3]
Body Protection A lab coat that covers the arms and closes at the front.[5] For larger quantities or splash-prone procedures, impervious clothing may be necessary.[3]A lab coat protects your skin and personal clothing from accidental spills. Ensure it is properly fastened. Do not wear short sleeves in the laboratory.[5]
Footwear Closed-toe shoes.[5]Protects feet from spills and falling objects. Sandals or perforated shoes are not permitted in a laboratory setting.[6]
Respiratory Protection Generally not required under normal use with adequate ventilation.[3]For situations with poor ventilation, potential for aerosol generation, or large spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., OV/AG) should be used.[3]
Workflow for Safe Handling of (+)-Diisopropyl L-tartrate

This workflow diagram illustrates the critical decision points and safety measures from procurement to disposal.

Caption: Safe Handling Workflow for (+)-Diisopropyl L-tartrate

Step-by-Step Operational and Disposal Plan

Adherence to a systematic procedure is paramount for safety and experimental reproducibility.

Operational Protocol
  • Pre-Handling Checks:

    • Confirm that the Safety Data Sheet (SDS) for (+)-Diisopropyl L-tartrate has been reviewed and is readily accessible.

    • Ensure that a functioning emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.

    • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry your hands thoroughly before putting on the appropriate chemically resistant gloves.

  • Handling the Chemical:

    • Work in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1]

    • When not in use, keep the container of (+)-Diisopropyl L-tartrate tightly closed to prevent the release of vapors and absorption of moisture.[7]

    • Avoid contact with skin and eyes.[7] Do not breathe in any mist, vapors, or spray.[8]

    • Do not eat, drink, or smoke in the handling area.[8]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Promptly wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to a person who is unconscious. Call a poison center or physician if you feel unwell.[1]

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill using an inert absorbent material such as sand, dry earth, or vermiculite.[10]

  • Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[9]

  • Clean the spill area thoroughly.

Disposal Plan
  • All waste containing (+)-Diisopropyl L-tartrate must be treated as chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the chemical waste in accordance with all local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[8] The substance is hygroscopic and should be protected from moisture.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, bases, and reducing agents.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References
  • (+)-DIISOPROPYL L-TARTRATE - انجمن بهداشت حرفه ای ایران. (2022, October 17). Retrieved from [Link]

  • Common Name: DIISOPROPYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. Retrieved from [Link]

  • 1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Retrieved from [Link]

  • Esterification - SmartLabs. Retrieved from [Link]

  • Safety Data Sheet: Diisopropyl ether - Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 1). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Diisopropyl L-tartrate
Reactant of Route 2
Reactant of Route 2
(+)-Diisopropyl L-tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.